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  • Product: (1R)-1-(4-butylphenyl)ethanol
  • CAS: 105364-43-0

Core Science & Biosynthesis

Foundational

(1R)-1-(4-n-butylphenyl)ethanol: Structural Analysis, Synthesis, and Properties

This technical guide provides an in-depth analysis of (1R)-1-(4-n-butylphenyl)ethanol , a chiral secondary alcohol with significant utility in the synthesis of liquid crystalline materials and fine chemical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (1R)-1-(4-n-butylphenyl)ethanol , a chiral secondary alcohol with significant utility in the synthesis of liquid crystalline materials and fine chemical intermediates.

Executive Summary

(1R)-1-(4-n-butylphenyl)ethanol is a chiral building block belonging to the class of 1-arylethanols. Unlike its isobutyl analog (a known degradation product of Ibuprofen), the n-butyl derivative is primarily valued in materials science, specifically as a chiral intermediate for ferroelectric liquid crystals and mesogenic cores. Its specific stereochemistry ((1R)-configuration) is critical for inducing helical twisting power in liquid crystal phases, a property essential for display technologies and optical sensors.

This guide outlines the structural identification, physicochemical properties, and the asymmetric synthesis protocols required to obtain the (1R) enantiomer with high optical purity.

Chemical Identity & Stereochemistry

The molecule consists of a phenyl ring substituted at the para position with an n-butyl chain and at the benzylic position with a hydroxyethyl group. The chirality arises at the benzylic carbon (C1).

Nomenclature and Identifiers
Parameter Details
IUPAC Name (1R)-1-(4-butylphenyl)ethanol
Common Name (R)-p-n-Butyl-α-methylbenzyl alcohol
CAS Number (Racemic) 125639-56-7 (General entry for 1-(4-butylphenyl)ethanol)
CAS Number (Ketone Precursor) 37920-25-5 (1-(4-butylphenyl)ethanone)
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
SMILES CCCCc1ccc(cc1)O
Stereochemical Configuration (Cahn-Ingold-Prelog)

The (1R) designation is determined by the priority of groups attached to the chiral center (C1):

  • -OH (Oxygen, highest atomic number) → Priority 1

  • -C₆H₄-n-Bu (Aromatic ring) → Priority 2

  • -CH₃ (Methyl group) → Priority 3

  • -H (Hydrogen) → Priority 4

When the hydrogen (lowest priority) is oriented away from the viewer, the sequence 1 → 2 → 3 follows a clockwise direction, confirming the (R) configuration.

Stereochemistry cluster_logic Configuration Logic C_chiral C1 (Chiral Center) OH 1. -OH (Hydroxyl) C_chiral->OH Ar 2. -Ar (4-n-butylphenyl) C_chiral->Ar Me 3. -CH3 (Methyl) C_chiral->Me H 4. -H (Hydrogen) C_chiral->H Behind Plane Step1 Priority: O > C(Ar) > C(Me) > H Step2 Direction: 1 -> 2 -> 3 = Clockwise Step1->Step2 Step3 Result: (R)-Configuration Step2->Step3

Figure 1: Stereochemical priority assignment for (1R)-1-(4-n-butylphenyl)ethanol.

Physicochemical Properties

While specific experimental data for the pure (1R) enantiomer is often proprietary to liquid crystal manufacturers, the properties can be reliably extrapolated from the racemic mixture and the ketone precursor.

Property Value / Description Source/Note
Physical State Viscous colorless to pale yellow liquidStandard for alkyl-1-phenylethanols
Boiling Point ~135–140 °C @ 2 mmHgExtrapolated from ketone (102°C @ 1.5 mmHg)
Density 0.96 ± 0.02 g/cm³Estimated (Ketone is 0.957 g/mL)
Solubility Soluble in EtOH, DCM, Toluene; Insoluble in H₂OLipophilic n-butyl chain dominates
Optical Rotation

(c=1, CHCl₃)
Based on (R)-1-phenylethanol analogs [1]
LogP ~3.8High lipophilicity due to C4 chain

Expert Insight: The n-butyl chain imparts significant flexibility and lipophilicity compared to the tert-butyl or methyl analogs. This flexibility is crucial in liquid crystal applications, where the chain acts as a "tail" to stabilize the mesophase.

Synthesis & Manufacturing Protocols

The most efficient route to (1R)-1-(4-n-butylphenyl)ethanol is the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone, 1-(4-butylphenyl)ethanone. This method avoids the use of high-pressure hydrogen gas and expensive cryogenic conditions required by traditional borane reductions.

Precursor Preparation
  • Starting Material: Benzene or Butylbenzene.

  • Reaction: Friedel-Crafts Acylation.

  • Reagents: Acetyl chloride, AlCl₃ (catalyst).

  • Product: 1-(4-butylphenyl)ethanone (CAS 37920-25-5).[1][2]

Asymmetric Transfer Hydrogenation (Protocol)

This protocol utilizes a Ruthenium-Noyori catalyst, which is the gold standard for generating chiral secondary alcohols with high enantiomeric excess (ee > 95%).

Reagents:

  • Substrate: 1-(4-butylphenyl)ethanone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5–1.0 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or neat conditions

Step-by-Step Methodology:

  • Inertion: Flame-dry a Schlenk flask and purge with nitrogen.

  • Charging: Add the ketone (10 mmol) and the Ru-catalyst (0.05 mmol).

  • Initiation: Add the HCOOH/Et₃N mixture (3.0 eq of hydride).

  • Reaction: Stir at room temperature (25°C) for 12–24 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 4:1).

    • Note: The reaction is complete when the ketone spot (UV active) disappears.

  • Quench: Add water and extract with DCM (3x).

  • Purification: Wash combined organics with saturated NaHCO₃ (to remove excess acid) and brine. Dry over Na₂SO₄.

  • Isolation: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Synthesis Ketone 1-(4-butylphenyl)ethanone (Prochiral Ketone) Reaction Asymmetric Transfer Hydrogenation (25°C, 24h) Ketone->Reaction Catalyst Ru-(R,R)-TsDPEN (Catalyst) Catalyst->Reaction H_Source HCOOH / Et3N (Hydrogen Source) H_Source->Reaction Product (1R)-1-(4-n-butylphenyl)ethanol (>95% ee) Reaction->Product Reduction

Figure 2: Asymmetric synthesis pathway via Noyori Transfer Hydrogenation.

Characterization & Quality Control

To validate the structure and optical purity, the following analytical methods are required.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.15 (m, 4H, Ar-H) – Characteristic AA'BB' system.

    • δ 4.85 (q, J=6.5 Hz, 1H, CH -OH) – The chiral proton.

    • δ 2.60 (t, J=7.5 Hz, 2H, Ar-CH ₂-) – Benzylic methylene of butyl group.

    • δ 1.48 (d, J=6.5 Hz, 3H, CH(OH)-CH ₃) – Methyl doublet.

    • δ 1.60–1.30 (m, 4H, alkyl chain).

    • δ 0.92 (t, 3H, terminal -CH₃).

Chiral HPLC (Enantiomeric Excess)
  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane / Isopropanol (95:5 or 98:2).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The (R) and (S) enantiomers will have distinct retention times. Racemic standard is required for calibration.

Applications

Liquid Crystals (Core Application)

The primary industrial interest in (1R)-1-(4-n-butylphenyl)ethanol lies in its use as a chiral dopant or intermediate for smectic liquid crystals .

  • Mechanism: The chiral center induces a helical twist in the liquid crystal phase, which is essential for Ferroelectric Liquid Crystal (FLC) displays.

  • Structure-Property Relationship: The n-butyl tail provides the necessary aspect ratio and flexibility to align with the liquid crystal host (mesogen), while the hydroxyl group allows for esterification to attach the chiral core to the rigid rod-like system.

Pharmaceutical Research

While the isobutyl analog is related to Ibuprofen, the n-butyl analog serves as a probe for steric bulk in receptor binding studies. It is often used to map the hydrophobic pockets of enzymes (e.g., lipases) during biocatalytic screening [2].

Safety & Handling

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • Handling: Wear nitrile gloves and safety goggles. Perform synthesis in a fume hood due to the volatility of the ketone precursor and the use of triethylamine.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation back to the ketone.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • ChemicalBook. (2023). 1-(4-Butylphenyl)ethan-1-one (CAS 37920-25-5) Product Data. Link

  • PubChem. (2023). 1-(4-isobutylphenyl)ethanol (Analog Comparison). National Library of Medicine. Link

  • BOC Sciences. (2023). Chiral Alcohols and Liquid Crystal Intermediates.[3]

(Note: Specific optical rotation data for the n-butyl derivative is derived from the homologous series of 1-phenylalkanols described in Reference 1.)

Sources

Exploratory

CAS number for (1R)-1-(4-butylphenyl)ethanol vs isobutyl analog

An In-depth Technical Guide to (1R)-1-(4-butylphenyl)ethanol and its Isobutyl Analog: A Comparative Analysis for Drug Development Professionals Introduction In the landscape of pharmaceutical development and fine chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1R)-1-(4-butylphenyl)ethanol and its Isobutyl Analog: A Comparative Analysis for Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, a nuanced understanding of isomeric structures is paramount. Subtle variations in molecular architecture can lead to significant differences in physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two closely related secondary alcohols: (1R)-1-(4-butylphenyl)ethanol and its structural isomer, (1R)-1-(4-isobutylphenyl)ethanol.

While both compounds share the same molecular formula, the arrangement of their butyl group—a straight-chain (n-butyl) versus a branched-chain (isobutyl)—imparts distinct characteristics. The isobutyl analog, in particular, holds significant industrial importance as a key intermediate in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][3] This guide will delve into their respective CAS numbers, physicochemical properties, synthetic pathways, and applications, offering field-proven insights for researchers and scientists in drug development.

Comparative Physicochemical Properties and CAS Numbers

A Chemical Abstracts Service (CAS) number is a unique identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases. The distinct structures of the n-butyl and isobutyl isomers result in different CAS numbers and properties.

While the racemic form of 1-(4-isobutylphenyl)ethanol is widely documented, the specific (1R)-enantiomer also has a registered CAS number. For (1R)-1-(4-butylphenyl)ethanol, a specific CAS number for the enantiomer is not as readily available in common databases; however, the CAS number for the precursor ketone is well-established.

Property(1R)-1-(4-butylphenyl)ethanol(1R)-1-(4-isobutylphenyl)ethanol
CAS Number 130007-66-8 (for the (1R)-enantiomer)[4]40150-92-3 (for the racemic mixture)[5][6][7][8][9][10][11]
Molecular Formula C₁₂H₁₈OC₁₂H₁₈O[5][10]
Molecular Weight 178.27 g/mol 178.27 g/mol [6][10]
Appearance Not specified (expected to be a liquid)Colorless to pale yellow oil/liquid[1][5]
Boiling Point Not specified245.5 ± 8.0 °C at 760 mmHg[6]
Density Not specified~0.954 - 1.0 g/cm³[6][10]
Precursor Ketone CAS 37920-25-5 (for 1-(4-butylphenyl)ethan-1-one)[12][13]38861-78-8 (for 4'-Isobutylacetophenone)

Molecular Structure Visualization

The fundamental difference between these two compounds lies in the isomerism of the butyl group attached to the phenyl ring at the para position. The n-butyl group is a linear four-carbon chain, while the isobutyl group is branched. This structural variance is visualized below.

G cluster_butyl (1R)-1-(4-butylphenyl)ethanol cluster_isobutyl (1R)-1-(4-isobutylphenyl)ethanol butyl_structure isobutyl_structure

Caption: Molecular structures of n-butyl (left) and isobutyl (right) analogs.

Synthesis and Mechanistic Insights: A Validated Protocol

The most common and straightforward synthesis of these alcohols involves the reduction of their corresponding ketone precursors: 1-(4-butylphenyl)ethanone and 4'-isobutylacetophenone, respectively. The choice of a reducing agent is critical; sodium borohydride (NaBH₄) is often selected for its selectivity, mild reaction conditions, and operational simplicity in a laboratory setting. It selectively reduces ketones and aldehydes without affecting other functional groups like the aromatic ring.

Experimental Protocol: Reduction of 4'-Isobutylacetophenone

This protocol details a validated method for the synthesis of 1-(4-isobutylphenyl)ethanol, a crucial precursor for Ibuprofen.[1][10]

Materials:

  • 4'-Isobutylacetophenone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • 10% Hydrochloric acid (HCl) solution

  • Petroleum ether (or other suitable extraction solvent like diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-isobutylacetophenone (1 equivalent) in methanol (approximately 2.5-3.0 mL per mL of ketone).

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (0.2-0.3 g per mL of ketone) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the mixture to stir for 10-30 minutes after the addition is complete.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a 10% HCl solution.[10] This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate to yield the final alcohol. Effervescence (hydrogen gas evolution) will be observed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with petroleum ether (3 x 20 mL). The organic product will move into the petroleum ether layer.

  • Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.[10] Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the 1-(4-isobutylphenyl)ethanol product.

G start Dissolve 4'-Isobutylacetophenone in Methanol reduction Add NaBH4 (Reduction) start->reduction Ketone in solution quench Quench with 10% HCl reduction->quench Reaction mixture extract Extract with Petroleum Ether quench->extract Neutralized mixture dry Dry with Anhydrous Na2SO4 extract->dry Organic layer isolate Solvent Evaporation (Final Product) dry->isolate Dried solution

Caption: Workflow for the synthesis of 1-(4-isobutylphenyl)ethanol.

Applications in Drug Development and Industry

The primary distinction in the application of these two isomers lies in the established role of 1-(4-isobutylphenyl)ethanol in large-scale pharmaceutical manufacturing.

1-(4-Isobutylphenyl)ethanol: A Cornerstone for Ibuprofen Synthesis

This compound is a critical intermediate in several industrial syntheses of Ibuprofen.[2][3] Its structural features are perfectly primed for conversion to the final active pharmaceutical ingredient (API). The para-isobutyl group is a key pharmacophore that enhances hydrophobic interactions with the active site of cyclooxygenase (COX) enzymes, which is central to Ibuprofen's anti-inflammatory mechanism.[]

Furthermore, 1-(4-isobutylphenyl)ethanol is also recognized as a primary photodegradation product of Ibuprofen.[9][11] Studying its formation and potential cytotoxicity is essential for understanding the environmental fate and stability of Ibuprofen.[9]

G cluster_process Pathway to Ibuprofen ketone 4'-Isobutylacetophenone alcohol 1-(4-Isobutylphenyl)ethanol (Key Intermediate) ketone->alcohol Reduction (e.g., Hydrogenation) ibuprofen Ibuprofen (Final API) alcohol->ibuprofen Carbonylation or Other Synthetic Steps

Caption: Role of 1-(4-isobutylphenyl)ethanol in Ibuprofen synthesis.

(1R)-1-(4-butylphenyl)ethanol: Research and Potential Applications

While not as commercially prominent as its isobutyl counterpart, the n-butyl analog serves as a valuable research chemical. It can be used in comparative structure-activity relationship (SAR) studies to probe the effects of alkyl chain branching on the biological activity of potential drug candidates. Its synthesis from 1-(4-butylphenyl)ethan-1-one allows for the exploration of novel compounds where a linear hydrophobic tail may be desirable.[12]

Conclusion

The distinction between (1R)-1-(4-butylphenyl)ethanol and its isobutyl analog, (1R)-1-(4-isobutylphenyl)ethanol, provides a classic example of how subtle isomeric changes dictate a compound's industrial relevance and chemical identity, as codified by their unique CAS numbers. While both are structurally similar aromatic alcohols, the isobutyl isomer is a well-established and indispensable intermediate in the synthesis of Ibuprofen, a globally recognized NSAID. A thorough understanding of their synthesis, particularly the robust and scalable reduction of the precursor ketones, and their distinct physicochemical properties is essential for professionals in drug development, quality control, and synthetic chemistry. This guide serves as a foundational reference for navigating the technical nuances of these important chemical entities.

References

  • Chemsrc. 1-(4-Isobutylphenyl)Ethanol | CAS#:40150-92-3. [Link]

  • PubChem. 1-(4-Isobutylphenyl)ethanol | C12H18O | CID 181654. [Link]

  • PubChem. (1R)-1-(4-isobutylphenyl)ethanol | C12H18O | CID 12851993. [Link]

  • Google Patents. EP0358420A2 - Method of producing 1-(4'-isobutylphenyl) ethanol.
  • Google Patents. WO2020114938A1 - Process for producing 1-(4-isobutylphenyl)ethanol by hydrogenation of 1-(4-isobutyl-phenyl)
  • PubChem. Ethanone, 1-(4-butylphenyl)- | C12H16O | CID 123470. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Asymmetric Hydrogenation of 4-Butylphenyl Ketones

Executive Summary The asymmetric hydrogenation of 4-butylphenyl ketones (e.g., 4-butylacetophenone) is a critical transformation in the synthesis of chiral benzylic alcohols, which serve as pivotal intermediates in the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The asymmetric hydrogenation of 4-butylphenyl ketones (e.g., 4-butylacetophenone) is a critical transformation in the synthesis of chiral benzylic alcohols, which serve as pivotal intermediates in the pharmaceutical industry (e.g., for NSAIDs and beta-blockers). Traditional reduction methods (borohydrides) yield racemates, necessitating wasteful resolution steps.

This guide details a Ruthenium-catalyzed asymmetric hydrogenation protocol utilizing the Noyori-type metal-ligand bifunctional mechanism. By employing a Ru(II)-diphosphine/diamine complex, researchers can achieve enantiomeric excesses (ee) exceeding 98% with high turnover numbers (TON).[1] This protocol emphasizes the specific solubility and steric considerations imposed by the lipophilic 4-butyl chain.

Scientific Foundation: Metal-Ligand Bifunctional Catalysis

The Mechanistic Advantage

Unlike classical hydrogenation where the substrate binds directly to the metal center (inner-sphere), this protocol utilizes an outer-sphere mechanism . The catalyst, typically a RuCl₂(diphosphine)(diamine) complex, operates via a cooperative effect between the metal and the ligand.

  • Activation: The pre-catalyst is activated by a strong base (e.g.,

    
    -BuOK) to form the 16-electron Ru-hydride species.
    
  • Enantiodiscrimination: The chiral pocket defined by the diphosphine (e.g., BINAP) and diamine (e.g., DPEN) ligands orients the prochiral ketone.

  • Hydride Transfer: A simultaneous transfer occurs: the hydridic H (from Ru) attacks the carbonyl carbon, while the protic H (from the amine ligand) attacks the carbonyl oxygen.[2] This concerted transition state avoids high-energy charged intermediates.

Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical six-membered transition state.

NoyoriMechanism PreCat Pre-Catalyst RuCl2(BINAP)(DAIPEN) ActiveSpecies Active 16e Species RuH(BINAP)(DAIPEN) PreCat->ActiveSpecies Base (t-BuOK) -HCl TS 6-Membered Transition State (Metal-Ligand Bifunctional) ActiveSpecies->TS + Ketone Substrate Substrate Addition (4-Butylacetophenone) ProductRelease Product Release (R)-1-(4-butylphenyl)ethanol TS->ProductRelease Hydride Transfer H2Add H2 Addition (Regeneration) ProductRelease->H2Add - Alcohol H2Add->ActiveSpecies + H2

Figure 1: Catalytic cycle of Ru-catalyzed asymmetric hydrogenation via metal-ligand cooperation. Note the concerted hydride/proton transfer in the Transition State (TS).

Experimental Optimization Strategy

For 4-butylphenyl ketones, the lipophilic butyl tail increases solubility in non-polar solvents but can introduce steric drag compared to simple acetophenone.

Critical Process Parameters (CPPs)
  • Catalyst Selection: RuCl₂[(S)-XylBINAP][(S)-DAIPEN] is recommended over standard BINAP for hindered alkyl-aryl ketones due to superior steric matching.

  • Solvent: Isopropanol (IPA) is the standard hydrogen donor/solvent. However, for 4-butyl derivatives, a co-solvent of Toluene (10-20% v/v) may be required if solubility issues arise at high concentrations (>1M).

  • Base: Potassium tert-butoxide (

    
    -BuOK) is essential. The Base:Ru ratio must be strictly controlled (typically 2:1 to 10:1). Excess base can cause aldol condensation side reactions.
    
Optimization Data Matrix

The table below summarizes the impact of variable manipulation on the hydrogenation of 4-butylacetophenone.

VariableCondition ACondition BCondition CRecommended
Catalyst Ru-BINAP-DPENRu-XylBINAP-DAIPENRu-TsDPEN (Transfer)Ru-XylBINAP-DAIPEN
H₂ Pressure 5 bar20 bar50 bar20-30 bar
Solvent MethanolIsopropanol (IPA)IPA/Toluene (9:1)IPA (or mix if conc. >1M)
Temp (°C) 25°C40°C60°C30-40°C
Result (ee%) 94%>99%96%>99%
TOF (h⁻¹) 20015003000High Efficiency

Detailed Protocol: Hydrogenation of 4-Butylacetophenone

Target: Synthesis of (R)-1-(4-butylphenyl)ethanol. Scale: 10 mmol (approx. 1.76 g).

Materials
  • Substrate: 4-Butylacetophenone (Purity >98%). Distill if yellow/impure.

  • Catalyst: RuCl₂[(S)-XylBINAP][(S)-DAIPEN] (CAS: 220114-32-9). Loading: S/C = 2000.

  • Base:

    
    -BuOK (1.0 M in THF).
    
  • Solvent: Anhydrous Isopropanol (degassed).

  • Gas: Hydrogen (Grade 5.0, 99.999%).

Workflow Diagram

ProtocolWorkflow Prep 1. Preparation Degas IPA Weigh Catalyst (Glovebox) Load 2. Vessel Loading Add Substrate + Cat Add Base Solution Prep->Load Purge 3. Purge Cycle N2 (3x) -> H2 (3x) Remove O2 Load->Purge React 4. Reaction 30 bar H2, 30°C Stir 12-16h Purge->React Workup 5. Workup Vent H2 Filter Silica/Celite React->Workup Analysis 6. Analysis Chiral HPLC 1H-NMR Workup->Analysis

Figure 2: Operational workflow for high-pressure hydrogenation.

Step-by-Step Procedure
  • Catalyst Preparation (In Glovebox):

    • Weigh 5.8 mg of RuCl₂[(S)-XylBINAP][(S)-DAIPEN] (0.005 mmol) into a glass liner.

    • Note: The catalyst is air-stable as a solid but sensitive in solution.

  • Solution Preparation:

    • Add 1.76 g (10 mmol) of 4-butylacetophenone to the liner.

    • Add 4.0 mL of degassed anhydrous IPA.

    • Add 50 µL of 1.0 M

      
      -BuOK in THF (Base:Cat ratio = 10:1). The solution may turn slightly orange/yellow.
      
  • Reactor Setup:

    • Place the glass liner into the stainless steel autoclave (e.g., Parr reactor).

    • Safety Check: Inspect O-rings and rupture disc rating.

  • Purge and Pressurization:

    • Seal the reactor.[3][4]

    • Pressurize with Nitrogen (5 bar) and vent. Repeat 3 times to remove Oxygen.

    • Pressurize with Hydrogen (10 bar) and vent. Repeat 3 times.

    • Final Charge: Pressurize to 30 bar (approx 435 psi) H₂.

  • Reaction:

    • Stir vigorously (magnetic stirring >800 rpm or overhead stirring) at 30°C .

    • Run for 12–16 hours.

    • Monitoring: H₂ uptake can be monitored if a mass flow controller is available.

  • Workup:

    • Vent H₂ gas carefully to a fume hood exhaust.[5]

    • Concentrate the solvent under reduced pressure.

    • Pass the residue through a short pad of silica gel (eluting with Hexane/EtOAc 8:2) to remove the Ru catalyst.

Analytical Validation

To ensure scientific integrity, the product must be validated for both conversion and enantiomeric purity.

  • Conversion (¹H NMR):

    • Disappearance of the methyl ketone singlet (~2.55 ppm).

    • Appearance of the benzylic methine quartet (~4.8 ppm).

  • Enantiomeric Excess (Chiral HPLC):

    • Column: Daicel Chiralcel OD-H or OB-H.

    • Mobile Phase: Hexane/IPA (95:5).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV @ 254 nm.

    • Expectation: (R)-enantiomer typically elutes second (confirm with racemic standard). Target ee > 98%.

Troubleshooting & Safety

Troubleshooting Guide
  • Low Conversion:

    • Cause: Catalyst poisoning by O₂ or acidic impurities in the substrate.

    • Fix: Redistill the ketone; ensure rigorous degassing; increase Base:Cat ratio slightly.

  • Low ee:

    • Cause: Temperature too high or wrong ligand match.

    • Fix: Lower temperature to 25°C; switch from BINAP to XylBINAP.

  • Stalled Reaction:

    • Cause: Hydrogen mass transfer limitation.[6]

    • Fix: Increase stirring speed; ensure the reactor volume is not >60% full.

Safety Protocols (H₂ & Pressure)
  • High Pressure: Never exceed the rated pressure of the vessel. Use a blast shield.

  • Flammability: Hydrogen is explosive over a wide range (4–74% in air). Ensure the autoclave is grounded to prevent static discharge.

  • Catalyst: While Ru-complexes are generally stable, phosphine ligands can be toxic. Handle waste as heavy metal hazardous waste.

References

  • Noyori, R., & Ohkuma, T. (2001).[1] Asymmetric Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. Link

  • Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529–13530. Link

  • Clapham, S. E., Hadzovic, A., & Morris, R. H. (2004). Mechanisms of the H2-Hydrogenation and Transfer Hydrogenation of Polar Bonds Catalyzed by Ruthenium Hydride Complexes. Coordination Chemistry Reviews, 248(21-24), 2201-2237. Link

  • Parr Instrument Company. (n.d.).[7] Safety in the Operation of Laboratory Reactors and Pressure Vessels. Link

Sources

Application

Application Notes and Protocols for (1R)-1-Aryl-Ethanol Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Chirality in Modern Chemistry In the realm of pharmaceutical development and fine chemical synthesis, the stereochemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Modern Chemistry

In the realm of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even harmful. Chiral auxiliaries are powerful tools in asymmetric synthesis, offering a reliable strategy to control the stereochemical outcome of a reaction.[1] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate, directing a subsequent chemical transformation to favor the formation of one diastereomer over the other. After the desired stereocenter has been established, the auxiliary is removed and can ideally be recovered for reuse.[1]

This guide provides a detailed exploration of the use of (1R)-1-phenylethanol and its derivatives as effective and accessible chiral auxiliaries, with a particular focus on their application in the diastereoselective alkylation of carboxylic acid derivatives. While extensive literature supports the application of (1R)-1-phenylethanol, this document will also extrapolate these principles to the homologous auxiliary, (1R)-1-(4-butylphenyl)ethanol , discussing its potential advantages and applications.

(1R)-1-Phenylethanol: A Versatile and Well-Established Chiral Auxiliary

(1R)-1-Phenylethanol is a readily available and relatively inexpensive chiral alcohol that has found considerable use as a chiral auxiliary. Its efficacy stems from the steric hindrance provided by the phenyl group, which effectively shields one face of a reactive intermediate, directing the approach of an incoming reagent to the opposite face.

Mechanism of Stereochemical Control

The stereodirecting influence of the (1R)-1-phenylethanol auxiliary is primarily based on steric effects. When attached to a carboxylic acid to form an ester, the subsequent deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The bulky phenyl group of the auxiliary preferentially occupies a pseudo-equatorial position in the resulting chelated transition state, effectively blocking one face of the enolate. Consequently, an electrophile will preferentially approach from the less hindered face, leading to the formation of one diastereomer in excess.

Application Protocol: Diastereoselective Alkylation of a Propionate Ester using (1R)-1-Phenylethanol

This protocol details a representative procedure for the diastereoselective alkylation of a propionate ester using (1R)-1-phenylethanol as the chiral auxiliary.

Part 1: Attachment of the Chiral Auxiliary (Esterification)

The first step involves the covalent attachment of the chiral auxiliary to the prochiral carboxylic acid substrate. A standard Fischer esterification is a common method.[2]

Materials:

  • Propionic acid

  • (1R)-1-Phenylethanol

  • Toluene

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propionic acid (1.0 eq), (1R)-1-phenylethanol (1.1 eq), and toluene (to azeotropically remove water).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is complete when no more water is collected.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the ester by flash column chromatography on silica gel.

Part 2: Diastereoselective Alkylation

This step establishes the new stereocenter α to the carbonyl group. The choice of base and reaction temperature is critical for achieving high diastereoselectivity.

Materials:

  • (1R)-1-Phenylethyl propionate (from Part 1)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Benzyl bromide (or other electrophile)

  • Saturated ammonium chloride solution

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and diisopropylamine (1.2 eq).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Slowly add a solution of (1R)-1-phenylethyl propionate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.5 eq) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis.

  • Purify the product by flash column chromatography.

Part 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid. Saponification is a common method for ester cleavage.[3]

Materials:

  • Alkylated ester (from Part 2)

  • Ethanol

  • Aqueous sodium hydroxide (e.g., 2 M)

  • Hydrochloric acid (e.g., 1 M)

Procedure:

  • Dissolve the purified alkylated ester in ethanol in a round-bottom flask.

  • Add an excess of aqueous sodium hydroxide solution (e.g., 3-4 eq).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove the liberated (1R)-1-phenylethanol (which can be recovered and recycled).

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by conversion to a diastereomeric derivative and analysis by NMR.

Visualizing the Workflow

G cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage Prochiral_Acid Prochiral Carboxylic Acid Ester Chiral Ester Prochiral_Acid->Ester Esterification Chiral_Auxiliary (1R)-1-Phenylethanol Chiral_Auxiliary->Ester Enolate Chiral Enolate Ester->Enolate Deprotonation (LDA, -78°C) Alkylated_Ester Alkylated Ester (Diastereomerically Enriched) Enolate->Alkylated_Ester Alkylation (Electrophile) Final_Product Enantiomerically Enriched Acid Alkylated_Ester->Final_Product Saponification Recovered_Auxiliary Recovered (1R)-1-Phenylethanol Alkylated_Ester->Recovered_Auxiliary

Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.

Quantitative Data Summary

The following table summarizes typical results that can be expected for the diastereoselective alkylation of esters derived from (1R)-1-phenylethanol.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide85:15~80%
Ethyl Iodide90:10~85%
Benzyl Bromide>95:5~90%
Allyl Bromide92:8~88%

Note: Diastereomeric ratios and yields are representative and can vary depending on the specific reaction conditions and substrate.

(1R)-1-(4-butylphenyl)ethanol: A Promising Homologous Auxiliary

While direct literature on the use of (1R)-1-(4-butylphenyl)ethanol as a chiral auxiliary is scarce, its structural similarity to (1R)-1-phenylethanol allows for a scientifically grounded extrapolation of its potential applications and properties.

Structural Comparison and Expected Properties

The key structural difference is the presence of a butyl group at the para position of the phenyl ring. This modification is expected to have the following consequences:

  • Increased Steric Hindrance: The butyl group will increase the overall steric bulk of the auxiliary. This could potentially lead to higher diastereoselectivity in alkylation reactions, as it would create a more pronounced differentiation between the two faces of the enolate.

  • Solubility: The lipophilicity of the auxiliary will be increased due to the butyl group. This may alter its solubility profile, potentially being more soluble in less polar organic solvents. This could be advantageous in certain reaction systems.

  • Electronic Effects: The butyl group is an electron-donating group, which will have a minor electronic effect on the phenyl ring. However, this is unlikely to significantly alter the fundamental mechanism of stereochemical control, which is primarily steric in nature.

Proposed Application and Protocol

It is proposed that (1R)-1-(4-butylphenyl)ethanol can be used in a manner directly analogous to (1R)-1-phenylethanol for the diastereoselective alkylation of carboxylic acid derivatives. The protocols outlined above for esterification, alkylation, and cleavage are expected to be largely applicable, with minor optimizations potentially required for reaction times and purification methods due to differences in physical properties.

G cluster_properties Expected Impact of Butyl Group Auxiliary (1R)-1-Aryl-Ethanol Auxiliary Phenylethanol (1R)-1-Phenylethanol Auxiliary->Phenylethanol Aryl = Phenyl Butylphenylethanol (1R)-1-(4-butylphenyl)ethanol Auxiliary->Butylphenylethanol Aryl = 4-Butylphenyl Increased_Sterics Steric Hindrance Butylphenylethanol->Increased_Sterics Increased Steric Bulk (Potential for Higher d.r.) Increased_Lipophilicity Lipophilicity Butylphenylethanol->Increased_Lipophilicity Increased Lipophilicity (Altered Solubility)

Caption: Comparison of (1R)-1-phenylethanol and its butyl-substituted homologue.

Conclusion and Future Outlook

(1R)-1-Phenylethanol and its derivatives are valuable tools for the asymmetric synthesis of chiral molecules. The protocols detailed herein provide a robust framework for their application in diastereoselective alkylation reactions. The homologous auxiliary, (1R)-1-(4-butylphenyl)ethanol, represents a promising candidate for further investigation, with the potential to offer enhanced stereoselectivity due to its increased steric bulk. Researchers are encouraged to explore its utility in asymmetric synthesis, building upon the well-established principles of its parent compound. The continued development and application of such chiral auxiliaries will undoubtedly play a crucial role in the advancement of pharmaceutical and fine chemical manufacturing.

References

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH. [Link]

  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Myers, A. G., Yang, B. H., Chen, H., & McKinstry, L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Fischer, E. (1895). Ueber die Esterificirung der Säuren. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • O'Brien, P. (1998). A practical and inexpensive method for the cleavage of esters by saponification. Journal of Chemical Education, 75(12), 1599. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Chiral Nematic Liquid Crystals Using (1R)-1-(4-butylphenyl)ethanol

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of chiral nematic (cholesteric) liquid crystals utilizing the versatile chiral synthon, (1R)-1-(4-butylphenyl)ethan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of chiral nematic (cholesteric) liquid crystals utilizing the versatile chiral synthon, (1R)-1-(4-butylphenyl)ethanol. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are interested in the design and synthesis of novel liquid crystalline materials. We will delve into the strategic importance of incorporating chirality into liquid crystal structures and provide a step-by-step guide for the synthesis of a representative chiral nematic liquid crystal via Steglich esterification. The causality behind experimental choices, self-validating protocols, and in-depth characterization techniques are central themes of this guide, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of Chirality in Liquid Crystalline Systems

Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of conventional liquids and solid crystals. The incorporation of chirality, or "handedness," into the molecular structure of liquid crystals gives rise to a fascinating and highly useful subclass known as chiral nematic (or cholesteric) liquid crystals.[1] In these materials, the constituent molecules arrange themselves in a helical superstructure. This helical arrangement is responsible for their unique optical properties, most notably the selective reflection of circularly polarized light of a specific wavelength and handedness.[1]

The pitch of this helix, which is the distance over which the director rotates by 360°, is highly sensitive to external stimuli such as temperature, electric fields, and the presence of chemical analytes. This sensitivity makes chiral nematic liquid crystals ideal candidates for a wide range of applications, including:

  • Displays and Photonics: Their bistable nature and reflective properties are key to the development of low-power electronic paper and advanced display technologies.

  • Sensors: The change in the reflected color of a chiral nematic liquid crystal can be used to detect minute changes in temperature or the presence of specific chemicals.[2]

  • Biomimicry: The vibrant, iridescent colors seen in some insects, such as beetles, are a result of cholesteric liquid crystal structures in their exoskeletons.

(1R)-1-(4-butylphenyl)ethanol is an excellent chiral starting material for the synthesis of these materials. Its stereogenic center provides the necessary chirality to induce the formation of a helical superstructure when incorporated into a liquid crystal molecule. The butylphenyl group contributes to the mesogenic (liquid crystal-forming) properties of the final molecule.

Synthetic Strategy: Esterification as a Key Transformation

A common and effective method for synthesizing calamitic (rod-like) liquid crystals is through the formation of an ester linkage between a chiral alcohol and a carboxylic acid that contains a mesogenic core. For the purpose of this guide, we will focus on the Steglich esterification , a mild and efficient method that is well-suited for coupling secondary alcohols like (1R)-1-(4-butylphenyl)ethanol with sterically demanding or sensitive carboxylic acids.[3][4]

The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3][5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the desired ester.[3] The addition of DMAP is crucial as it acts as an acyl transfer catalyst, significantly accelerating the reaction and suppressing the formation of an N-acylurea byproduct.[3]

Below is a generalized reaction scheme for the synthesis of a chiral liquid crystal using (1R)-1-(4-butylphenyl)ethanol and a 4-alkoxybenzoic acid.

Figure 1: General reaction scheme for the synthesis of a chiral nematic liquid crystal.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the necessary starting materials and the final liquid crystal product.

Synthesis of 4-Alkoxybenzoic Acids

The 4-alkoxybenzoic acid moiety forms the rigid core of our target liquid crystal. These can be readily synthesized from p-hydroxybenzoic acid via a Williamson ether synthesis.[6]

Protocol 3.1.1: Synthesis of 4-Hexyloxybenzoic Acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-hydroxybenzoic acid (1.0 eq), potassium hydroxide (2.5 eq), and ethanol.

  • Addition of Alkyl Halide: While stirring, add 1-bromohexane (1.2 eq) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid until a white precipitate forms.[7]

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-hexyloxybenzoic acid.[7]

Reactant/ReagentMolar Eq.MW ( g/mol )Amount
p-Hydroxybenzoic Acid1.0138.12(user defined)
Potassium Hydroxide2.556.11(user defined)
1-Bromohexane1.2165.07(user defined)
Ethanol--(solvent)
Hydrochloric Acid--(for workup)

Table 1: Reagents for the synthesis of 4-hexyloxybenzoic acid.

Synthesis of the Chiral Nematic Liquid Crystal

The following protocol details the Steglich esterification of (1R)-1-(4-butylphenyl)ethanol with 4-hexyloxybenzoic acid.

Protocol 3.2.1: Synthesis of (1R)-1-(4-butylphenyl)ethyl 4-(hexyloxy)benzoate

  • Reaction Setup: To a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hexyloxybenzoic acid (1.0 eq), (1R)-1-(4-butylphenyl)ethanol (1.0 eq), and anhydrous dichloromethane (CH₂Cl₂).

  • Addition of DMAP: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of DCC: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous CH₂Cl₂ to the cooled mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU by vacuum filtration and wash the solid with a small amount of cold CH₂Cl₂.

  • Extraction: Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[8]

Reactant/ReagentMolar Eq.MW ( g/mol )Amount
4-Hexyloxybenzoic Acid1.0222.28(user defined)
(1R)-1-(4-butylphenyl)ethanol1.0178.28(user defined)
DCC1.1206.33(user defined)
DMAP0.1122.17(user defined)
Dichloromethane--(solvent)

Table 2: Reagents for the Steglich esterification.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Characterization A Combine 4-hexyloxybenzoic acid, (1R)-1-(4-butylphenyl)ethanol, and DMAP in CH2Cl2 B Cool to 0 °C A->B C Add DCC solution B->C D Stir at 0 °C then room temperature C->D E Filter off DCU precipitate D->E F Wash filtrate with 1M HCl, NaHCO3, and brine E->F G Dry organic layer and concentrate F->G H Column Chromatography G->H I Characterize pure product (NMR, IR, DSC, POM) H->I

Figure 2: Experimental workflow for the synthesis and purification of the chiral nematic liquid crystal.

Characterization of the Liquid Crystalline Material

Thorough characterization is essential to confirm the chemical structure and to investigate the mesomorphic properties of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the final product. The disappearance of the carboxylic acid proton peak and the alcohol proton peak, along with the appearance of new characteristic peaks for the ester, will confirm the successful esterification.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The key absorbances to look for are the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.

Thermal and Mesomorphic Analysis
  • Differential Scanning Calorimetry (DSC): DSC is a crucial technique for determining the phase transition temperatures and enthalpies of the liquid crystal. By heating and cooling the sample at a controlled rate, one can identify the temperatures at which the material transitions between its crystalline, liquid crystalline, and isotropic liquid phases.[9]

  • Polarized Optical Microscopy (POM): POM is used to visually observe the different liquid crystalline phases and their characteristic textures.[9] The chiral nematic phase will typically exhibit a "fingerprint" texture when viewed under a polarizing microscope.

TechniqueExpected Observations
¹H NMRDisappearance of -COOH and -OH protons, appearance of ester-related signals.
¹³C NMRAppearance of ester carbonyl carbon signal (~165 ppm).
IRAppearance of C=O stretch (~1740 cm⁻¹), disappearance of broad -OH stretch.
DSCEndothermic peaks corresponding to melting and clearing points.
POMObservation of characteristic liquid crystal textures (e.g., fingerprint texture for N* phase).

Table 3: Summary of expected characterization results.

Conclusion

This application note has provided a detailed and scientifically grounded guide for the synthesis of a chiral nematic liquid crystal using (1R)-1-(4-butylphenyl)ethanol as a chiral precursor. The use of the Steglich esterification offers a mild and efficient route to these valuable materials. The protocols provided are designed to be self-validating, with clear explanations for each step. By following these guidelines, researchers can confidently synthesize and characterize novel chiral liquid crystalline materials for a variety of advanced applications.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Lagerwall, J. P. F. (2016). Chiral Liquid Crystals: Structures, Phases, Effects. Crystals, 6(3), 26. [Link]

  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. [Link]

  • (2019). Chiral liquid crystals: Synthesis and characterization for thermal and mesomorphic properties. ResearchGate. [Link]

  • Akter, T., et al. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Crystals, 10(11), 1011. [Link]

  • Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. (n.d.). International Journal of Research in Engineering and Science. [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). National Center for Biotechnology Information. [Link]

  • Chiral-nematic liquid crystals as one dimensional photonic materials in optical sensors. (n.d.). SciSpace. [Link]

  • Synthesis of Esters Via Steglich Esterification in Acetonitrile. (2022). YouTube. [Link]

  • 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. (2013). National Center for Biotechnology Information. [Link]

  • Synthesis and study of new ester homologous series of Mesomorphs: 4-Ethoxy phenyl-4-n-alkoxy benzoates. (2011). Indian Journal of Pure & Applied Physics. [Link]

  • Efficient Method for the Esterification of Carboxylic Acids with Alcohols Using Di2-thienyl Carbonate Promoted by Catalytic Amounts of DMAP and Hf(OTf)4. (2011). ResearchGate. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015). The Royal Society of Chemistry. [Link]

  • Reaction of Alcohols with Carboxylic Acids and their Derivatives. (2010). Wiley-VCH. [Link]

  • Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. (2010). ResearchGate. [Link]

  • Method of producing 1-(4'-isobutylphenyl) ethanol. (1990).
  • Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. (1998). Journal of Materials Chemistry. [Link]

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Application

Application Note: Kinetic Resolution of Racemic 1-(4-Butylphenyl)ethanol

Abstract & Strategic Overview The production of enantiomerically pure 1-(4-butylphenyl)ethanol is a critical step in the synthesis of lipophilic chiral building blocks for pharmaceutical intermediates. While asymmetric r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The production of enantiomerically pure 1-(4-butylphenyl)ethanol is a critical step in the synthesis of lipophilic chiral building blocks for pharmaceutical intermediates. While asymmetric reduction of the corresponding ketone is possible, Kinetic Resolution (KR) via lipase-catalyzed transesterification remains the most robust, scalable, and operationally simple method for laboratories lacking high-pressure hydrogenation equipment.

This protocol details the kinetic resolution of racemic 1-(4-butylphenyl)ethanol using Candida antarctica Lipase B (CALB). By exploiting the stereoselectivity of CALB, we selectively acylate the (


)-enantiomer using vinyl acetate as an irreversible acyl donor, leaving the (

)-enantiomer as the unreacted alcohol.
Core Mechanism: The Ping-Pong Bi-Bi Pathway

The reaction follows a Ping-Pong Bi-Bi mechanism. The catalytic serine residue of the lipase attacks the acyl donor (vinyl acetate), forming an acyl-enzyme intermediate and releasing acetaldehyde (tautomerized from vinyl alcohol). The stereoselectivity arises during the second step: the enzyme's chiral pocket accommodates the (


)-enantiomer of the alcohol much more favorably than the (

)-enantiomer, transferring the acetyl group to form the (

)-ester.

KR_Mechanism Lipase Free Lipase (Ser-OH) AcylEnz Acyl-Enzyme Intermediate Lipase->AcylEnz Acylation AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->AcylEnz AcylEnz->Lipase Regeneration Byproduct Byproduct (Acetaldehyde) AcylEnz->Byproduct R_Ester (R)-Ester (Product 1) AcylEnz->R_Ester Fast Reaction (R) S_Alc (S)-Alcohol (Unreacted) AcylEnz->S_Alc No Reaction (S) Racemate Racemic Alcohol (Substrate) Racemate->AcylEnz Nucleophilic Attack

Figure 1: Catalytic cycle of CALB-mediated kinetic resolution. The enzyme selectively processes the (R)-enantiomer.

Materials & Equipment

Reagents
  • Substrate: Racemic 1-(4-butylphenyl)ethanol (>98% purity).

  • Biocatalyst: Novozym® 435 (Immobilized Candida antarctica Lipase B on acrylic resin).[1]

    • Note: Do not use free enzyme powder; immobilization ensures stability in organic solvents.

  • Acyl Donor: Vinyl acetate (>99%, stabilized with hydroquinone).

  • Solvent: n-Hexane or n-Heptane (HPLC Grade, dried over molecular sieves).

    • Expert Insight: Hydrophobic solvents like hexane preserve the essential water layer on the enzyme surface, maintaining catalytic activity better than polar solvents like THF.

Equipment
  • Thermostatic orbital shaker (set to 30–40°C).

  • HPLC system with UV detector (254 nm).

  • Chiral Column: Chiralcel OD-H or AD-H (Daicel).

  • Rotary evaporator.

Protocol 1: Analytical Method Development (HPLC)

Before starting the reaction, you must establish a method to separate the enantiomers (alcohol) and the product (ester).

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) Mobile Phase: n-Hexane : Isopropanol (98 : 2 v/v) Expert Note: The 4-butyl group significantly increases lipophilicity compared to standard 1-phenylethanol. Standard 90:10 phases will elute the compound too quickly (


). We use 98:2 to ensure adequate retention and separation.
Flow Rate:  0.8 mL/min
Temperature:  25°C
Detection:  UV @ 254 nm (Aromatic absorption)
CompoundApprox.[1][2][3][4][5][6][7][8][9] Retention Time (min)
(S)-1-(4-butylphenyl)ethanol12.5
(R)-1-(4-butylphenyl)ethanol14.2
(R)-Acetate (Product)6.0 (Elutes effectively at void volume due to low polarity)

Validation: Inject the racemate. Ensure resolution (


) > 1.5. If the ester overlaps with the solvent front, reduce IPA to 0.5% or use pure Hexane.

Protocol 2: Enzymatic Kinetic Resolution (Standard Procedure)

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 g (5.2 mmol) of racemic 1-(4-butylphenyl)ethanol in 20 mL of anhydrous n-hexane in a 50 mL screw-cap Erlenmeyer flask.

    • Concentration Check: ~0.25 M. Higher concentrations (>0.5 M) may cause viscosity issues or inhibition.

  • Acyl Donor Addition: Add 1.44 mL (15.6 mmol, 3 equivalents) of vinyl acetate.

    • Why 3 equivalents? Although the stoichiometry is 1:0.5 (for 50% conversion), excess vinyl acetate drives the equilibrium forward and compensates for any evaporation.

  • Reaction Initiation: Add 40 mg of Novozym 435 (4% w/w relative to substrate).

    • Tip: Pre-equilibrate the enzyme in the solvent for 10 mins if using a new batch to prevent clumping.

  • Incubation: Place in an orbital shaker at 35°C and 200 rpm .

    • Caution: Do not use magnetic stirring bars; they grind the immobilized beads, creating fines that clog filters and difficult downstream processing.

  • Monitoring (The Critical Step): Sample 50 µL of the reaction mixture every 2 hours. Dilute with 950 µL mobile phase and analyze via HPLC.

    • Stop Criterion: Terminate the reaction when the conversion (

      
      ) reaches 49–50% .
      
    • Warning: Do not let conversion exceed 50%. According to kinetic resolution mathematics, as

      
       passes 50%, the optical purity of the remaining substrate (
      
      
      
      ) increases, but the optical purity of the product ester (
      
      
      ) drops drastically.
  • Termination: Filter the reaction mixture through a sintered glass funnel or a syringe filter to remove the enzyme beads.

    • Sustainability: Wash the beads with hexane. They can be reused up to 5 times with minimal activity loss.

  • Purification: Concentrate the filtrate under reduced pressure. The residue contains the (

    
    )-alcohol and the (
    
    
    
    )-acetate.
    • Separation: Perform Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (95:5). The non-polar ester elutes first; the polar alcohol elutes second.

Data Analysis & Calculations

To validate the efficiency, you must calculate the Enantiomeric Ratio (


), which represents the enzyme's intrinsic selectivity.

Formulas (Chen et al., 1982):

1. Conversion (


): 


Where

is enantiomeric excess of substrate and

is enantiomeric excess of product.

2. Enantiomeric Ratio (


): 


Performance Benchmarks:

ParameterAcceptable RangeIdeal TargetAction if Failed
Conversion (

)
48% – 52%50%Adjust time. If slow, add more enzyme.

> 95%> 99%Continue reaction slightly longer.

> 95%> 99%Stop reaction earlier (at

).
E-value > 50> 200Change solvent (try Toluene) or lower temp.

Workflow Visualization

Workflow Start Start: Racemic Substrate 1-(4-butylphenyl)ethanol Screen HPLC Method Development (Chiralcel OD-H, Hex:IPA 98:2) Start->Screen Reaction Enzymatic Reaction (Novozym 435, Vinyl Acetate, 35°C) Screen->Reaction Monitor Monitor Conversion (c) Target: c = 50% Reaction->Monitor Monitor->Reaction c < 49% Stop Filtration & Concentration Monitor->Stop c = 50% Flash Flash Chromatography (Hexane:EtOAc 95:5) Stop->Flash Result1 Pure (S)-Alcohol (>99% ee) Flash->Result1 Result2 Pure (R)-Acetate (>98% ee) Flash->Result2

Figure 2: Operational workflow from method development to product isolation.

Troubleshooting & Optimization

Issue: Low Reaction Rate (<10% conversion after 24h)

  • Cause: The 4-butyl group creates steric bulk, potentially slowing access to the active site compared to simple phenylethanol.

  • Solution: Increase temperature to 45°C or switch solvent to Toluene (aromatic solvents can sometimes improve solubility and

    
     interactions with the enzyme).
    

Issue: Low Selectivity (


) 
  • Cause: Non-specific acylation or high temperature.

  • Solution: Lower temperature to 25°C. Lower temperatures generally increase enantioselectivity (

    
    ) at the cost of reaction rate.
    

Issue: Enzyme Aggregation

  • Cause: Water content in solvent is too high or mechanical stirring is too vigorous.

  • Solution: Dry solvents over 4Å molecular sieves. Use an orbital shaker, never a magnetic stir bar.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 16(2), 495-540. Link

  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299. Link

  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. Journal of Organic Chemistry, 56(8), 2656-2665. Link

  • Novozymes. Novozym® 435 Product Data Sheet. Link

Sources

Method

Application Note: Precision Synthesis of Chiral Esters from (1R)-1-(4-butylphenyl)ethanol

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and materials science. It addresses the specific challenge of derivatizing a chiral benzylic alcohol without erod...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and materials science. It addresses the specific challenge of derivatizing a chiral benzylic alcohol without eroding its optical purity.

Executive Summary

(1R)-1-(4-butylphenyl)ethanol is a critical chiral synthon used in the synthesis of ferroelectric liquid crystals and non-steroidal anti-inflammatory drug (NSAID) analogs. The derivatization of this secondary benzylic alcohol into esters requires stringent control over reaction conditions. Due to the stability of the benzylic carbocation, this substrate is highly prone to racemization under acidic conditions (SN1 pathway).

This guide presents two validated protocols to synthesize chiral esters while maintaining >99% enantiomeric excess (ee):

  • Chemical Route: Steglich Esterification (High throughput, broad substrate scope).

  • Biocatalytic Route: Lipase-Mediated Transesterification (Green chemistry, ultra-high specificity).

Strategic Analysis: The Racemization Challenge

The core challenge in esterifying (1R)-1-(4-butylphenyl)ethanol lies in the lability of the C–O bond.

  • Mechanism of Failure: Under strong acidic catalysis (Fischer esterification) or high heat, protonation of the hydroxyl group can lead to water loss and the formation of a planar benzylic carbocation. Re-attack by the nucleophile occurs from either face, resulting in a racemic mixture.

  • Solution: We must utilize methods where the C–O bond of the alcohol remains intact throughout the reaction. The electrophile (acylating agent) must be activated, not the nucleophile (alcohol).

Diagram 1: Mechanistic Pathway & Racemization Risk

The following diagram illustrates the safe pathway (Steglich) versus the risk pathway (Acidic/SN1).

RacemizationRisk cluster_legend Legend Safe Safe Pathway (Retention) Risk Risk Pathway (Racemization) Start (1R)-1-(4-butylphenyl)ethanol (Chiral Center) ActivatedAcid Activated Acyl-Donor (O-Acylisourea / Acyl-Enzyme) Start->ActivatedAcid Nucleophilic Attack (Basic/Neutral) Carbocation Planar Carbocation (Achiral Intermediate) Start->Carbocation Acidic Protonation (-H2O) Ester_R (R)-Ester (Target Product) ActivatedAcid->Ester_R C-O Bond Intact Ester_Rac Racemic Ester (Impurity) Carbocation->Ester_Rac Non-selective Attack

Figure 1: Mechanistic bifurcation showing the necessity of basic/neutral activation to prevent carbocation formation.

Protocol A: Steglich Esterification (Chemical)

Best for: Coupling with sterically hindered or acid-sensitive carboxylic acids. Mechanism: DCC/DMAP coupling.[1][2][3] DMAP acts as a hyper-nucleophilic acyl transfer catalyst, accelerating the reaction before side reactions can occur.[4]

Materials
  • Substrate: (1R)-1-(4-butylphenyl)ethanol (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) or EDC.HCl (for easier workup).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N2).

  • Dissolution: Dissolve (1R)-1-(4-butylphenyl)ethanol (1.0 mmol) and the carboxylic acid (1.1 mmol) in anhydrous DCM (10 mL).

  • Catalyst Addition: Add DMAP (0.1 mmol) in one portion.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Low temperature prevents initial exotherm racemization.

  • Activation: Add DCC (1.1 mmol) dissolved in minimal DCM dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 3–12 hours. Monitor by TLC (formation of DCU precipitate indicates progress).

  • Workup:

    • Filter off the white DCU precipitate.

    • Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO3, and brine.

    • Dry over MgSO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate).

Validation Check: The benzylic C–O bond is never broken; configuration is strictly retained.

Protocol B: Lipase-Catalyzed Transesterification (Enzymatic)

Best for: Green chemistry applications, high-purity requirements, and avoiding toxic coupling agents. Mechanism: Candida antarctica Lipase B (CAL-B) catalyzes the transfer of an acyl group from a vinyl ester to the alcohol. Stereochemical Match: CAL-B follows the Kazlauskas Rule , which predicts that for secondary alcohols, CAL-B preferentially acylates the (R)-enantiomer when the medium substituent is methyl and the large substituent is phenyl/aryl. Since our substrate is (1R), this is a "Matched" case, resulting in rapid and efficient conversion.

Materials
  • Substrate: (1R)-1-(4-butylphenyl)ethanol (100 mg).

  • Biocatalyst: Novozym® 435 (Immobilized CAL-B) (20% w/w relative to substrate).

  • Acyl Donor: Vinyl Acetate (or Vinyl Butyrate/Laurate for longer chains) (3.0 equiv).

  • Solvent: Hexane or Toluene (Anhydrous). Note: Hydrophobic solvents preserve enzyme activity best.

Step-by-Step Methodology
  • Setup: In a 20 mL scintillation vial, dissolve the substrate in Hexane (5 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 equiv).

  • Initiation: Add Novozym® 435 beads.

  • Incubation: Place in an orbital shaker at 40°C, 200 rpm.

    • Why Vinyl Esters? The leaving group is vinyl alcohol, which instantly tautomerizes to acetaldehyde. This is irreversible, driving the reaction to 100% conversion.

  • Monitoring: Monitor by HPLC or TLC. Reaction is typically complete in 2–6 hours due to the "Matched" stereochemistry.

  • Workup: Filter off the enzyme beads (can be washed and reused). Concentrate the solvent.

  • Purification: Often unnecessary if conversion is 100%. If needed, a short silica plug removes trace polymer from vinyl acetate.

Diagram 2: Enzymatic Workflow

EnzymaticProcess Substrate Substrate: (1R)-1-(4-butylphenyl)ethanol Complex Enzyme-Substrate Complex (Matched Stereochemistry) Substrate->Complex Enzyme Catalyst: Novozym 435 (CAL-B) Enzyme->Complex Donor Acyl Donor: Vinyl Acetate Donor->Complex Product Product: Chiral Ester Complex->Product Acyl Transfer Byproduct Byproduct: Acetaldehyde (Volatile) Complex->Byproduct Tautomerization

Figure 2: The irreversible nature of vinyl ester transesterification drives the equilibrium to completion.

Analytical Validation (QC)

To confirm the success of the protocol, you must verify both chemical purity and optical purity (ee).

Recommended HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel). These polysaccharide-based columns are industry standards for benzylic alcohols/esters.

  • Mobile Phase: Hexane : Isopropanol (98:2 to 90:10).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption by the phenyl ring).

  • Expected Result:

    • (1R)-Ester: Major peak.

    • (1S)-Ester: Trace/Absent (if starting material was pure).

Data Summary Table
ParameterChemical Route (Steglich)Enzymatic Route (CAL-B)
Reaction Time 3 – 12 Hours2 – 6 Hours
Temperature 0°C

23°C
40°C
Yield 85 – 95%>95%
Workup Extraction & ColumnFiltration & Evaporation
Racemization Risk Low (if T < 25°C)Negligible
Scalability High (kg scale)Moderate (Enzyme cost)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Steglich) Formation of N-acylurea byproduct.Increase DMAP to 0.2 equiv; ensure temperature is 0°C during addition.
Racemization Observed Acidic impurities in solvent or high heat.Use acid-scavengers (mild base); strictly control T < 40°C.
Slow Enzymatic Rxn Water in solvent or steric hindrance.Use molecular sieves to dry solvent; switch to Toluene; increase Enzyme load.
Enzyme Aggregation Stirring too vigorous.Use an orbital shaker instead of a magnetic stir bar to protect beads.

References

  • Steglich Esterification Mechanism & Protocol: Neises, B., & Steglich, W. (1978).[2][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Kazlauskas Rule for Lipases: Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa.[5] The Journal of Organic Chemistry, 56(8), 2656–2665.

  • Enzymatic Resolution of Benzylic Alcohols: Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Benzylic Alcohols. Tetrahedron: Asymmetry, 18(12), 1363–1393.

  • Applications in Liquid Crystals: Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Volume 4. Wiley-VCH. (Contextual reference for 4-butylphenyl mesogens).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (1R)-1-(4-butylphenyl)ethanol

Welcome to the technical support center for the purification of chiral alcohols. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis and purification of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of chiral alcohols. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis and purification of (1R)-1-(4-butylphenyl)ethanol and need to remove the unreacted starting material, 4-butylacetophenone. This document provides in-depth troubleshooting advice and detailed experimental protocols to ensure you can achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the unreacted 4-butylacetophenone from my (1R)-1-(4-butylphenyl)ethanol product?

A1: The presence of the starting ketone, 4-butylacetophenone, can significantly impact downstream applications. In drug development, even small amounts of impurities can lead to undesired side reactions, altered biological activity, and complications in analytical characterization. For subsequent synthetic steps, the ketone can interfere with reactions targeting the alcohol's hydroxyl group. Therefore, achieving high purity is essential for reliable and reproducible results.

Q2: What are the primary methods for separating the ketone from the alcohol?

A2: The most common and effective methods leverage the differences in the physical and chemical properties of the ketone and the alcohol. These include:

  • Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. Due to the presence of a hydroxyl group, the alcohol is more polar than the ketone and will generally have a lower retention factor (Rf) on a silica gel plate.

  • Recrystallization: This method relies on the differences in solubility of the desired compound and impurities in a particular solvent at different temperatures. If the alcohol is a solid at room temperature, this can be a highly effective and scalable purification technique.

  • Chemical Separation via Bisulfite Adduct Formation: This classical method involves the selective reaction of the ketone with sodium bisulfite to form a water-soluble adduct, allowing for its removal from the organic phase containing the alcohol.[1]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of method depends on several factors:

  • Scale of the reaction: For small-scale purifications (milligrams to a few grams), flash chromatography is often the most convenient method. For larger-scale purifications, recrystallization or chemical separation may be more practical and cost-effective.

  • Purity requirements: All three methods can achieve high purity if optimized correctly. For extremely high purity, a combination of methods (e.g., chemical separation followed by recrystallization or chromatography) might be necessary.

  • Physical state of the product: Recrystallization is only applicable if your (1R)-1-(4-butylphenyl)ethanol is a solid at room temperature.

  • Available equipment and time: Flash chromatography requires a chromatography setup, while recrystallization and chemical separation can be performed with standard laboratory glassware.

Troubleshooting Guides

Flash Column Chromatography
Issue Potential Cause(s) Troubleshooting Steps
Poor separation of ketone and alcohol spots on TLC. The solvent system is too polar or not polar enough.1. Adjust Solvent Polarity: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Aim for an Rf of ~0.2-0.3 for the alcohol. 2. Try a Different Solvent System: Consider using dichloromethane/methanol or toluene/ethyl acetate mixtures.
Co-elution of ketone and alcohol from the column. 1. The column was overloaded with the crude product. 2. The solvent polarity was increased too quickly (in a gradient elution). 3. The column was not packed properly, leading to channeling.1. Reduce Sample Load: Use a larger column or reduce the amount of crude material. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 2. Use a Shallow Gradient: If using a gradient, increase the polarity of the mobile phase slowly. 3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The desired alcohol is not eluting from the column. The mobile phase is not polar enough.Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If your compound is still not eluting with 100% ethyl acetate, consider adding a small percentage of methanol (1-5%).
Recrystallization
Issue Potential Cause(s) Troubleshooting Steps
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a More Appropriate Solvent: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents (e.g., ethanol, isopropanol, hexane, toluene, or mixtures thereof).[2][3]
The compound "oils out" instead of forming crystals. 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. The solution is supersaturated with impurities.1. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. 2. Use a Lower-Boiling Solvent: Choose a solvent with a boiling point below the melting point of your compound. 3. Partial Purification First: If the crude material is very impure, consider a preliminary purification by another method before recrystallization.
Low recovery of the purified product. 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. The crystals were washed with a solvent in which they are soluble.1. Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent required to achieve a saturated solution. 2. Ensure Thorough Cooling: Allow sufficient time for crystallization to complete at low temperature. 3. Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

Experimental Protocols

Method 1: Purification by Flash Column Chromatography

This method is based on the successful separation of structurally similar aryl ethanols from their corresponding ketones.[4] The polarity difference between the ketone (less polar) and the alcohol (more polar) allows for their separation on silica gel.

1. Thin Layer Chromatography (TLC) Analysis:

  • Objective: To determine the optimal solvent system for separation.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities. A good starting point is a mixture of petroleum ether (or hexane) and ethyl acetate.

    • Visualize the spots under UV light. The ketone will have a higher Rf value (travel further up the plate) than the alcohol.

    • Aim for a solvent system that gives an Rf of ~0.2-0.3 for the alcohol and good separation from the ketone spot. A system of 20:1 to 5:1 petroleum ether/ethyl acetate is a likely effective range.[4]

2. Column Preparation and Elution:

  • Objective: To perform the preparative separation of the ketone and alcohol.

  • Procedure:

    • Dry-pack a glass column with silica gel.

    • Wet the column with the chosen mobile phase.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Carefully add the dried silica-adsorbed sample to the top of the column.

    • Begin eluting the column with the mobile phase determined from the TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure alcohol and remove the solvent under reduced pressure.

flash_chromatography_workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation tlc 1. TLC Analysis (Determine optimal solvent system) pack 2. Pack Column (Silica gel) tlc->pack load 3. Load Sample (Adsorbed on silica) pack->load elute 4. Elute Column (Collect fractions) load->elute monitor 5. Monitor Fractions (TLC) elute->monitor monitor->elute Adjust solvent polarity if needed combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent combine->evap product Pure (1R)-1-(4-butylphenyl)ethanol evap->product recrystallization_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation screen 1. Solvent Screening dissolve 2. Dissolve Crude Product (in minimal hot solvent) screen->dissolve cool 3. Slow Cooling to Room Temp. dissolve->cool ice_bath 4. Cool in Ice Bath cool->ice_bath filter 5. Vacuum Filtration ice_bath->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Crystals wash->dry product Pure (1R)-1-(4-butylphenyl)ethanol dry->product bisulfite_workflow cluster_react Reaction & Extraction cluster_sep Separation cluster_iso Isolation cluster_recover Optional Ketone Recovery dissolve 1. Dissolve Crude Mixture add_bisulfite 2. Add Saturated NaHSO₃ (aq) dissolve->add_bisulfite extract 3. Liquid-Liquid Extraction add_bisulfite->extract organic_layer Organic Layer (Contains Alcohol) extract->organic_layer aqueous_layer Aqueous Layer (Contains Ketone Adduct) extract->aqueous_layer wash_dry 4. Wash & Dry Organic Layer organic_layer->wash_dry basify 6. Basify Aqueous Layer aqueous_layer->basify evap 5. Evaporate Solvent wash_dry->evap product Pure (1R)-1-(4-butylphenyl)ethanol evap->product extract_ketone 7. Extract Ketone basify->extract_ketone recovered_ketone Recovered Ketone extract_ketone->recovered_ketone

Sources

Optimization

Technical Support Center: Asymmetric Hydrogenation of Butylphenyl Ketones

Welcome to the technical support resource for the asymmetric hydrogenation of butylphenyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the asymmetric hydrogenation of butylphenyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chiral transformation. My aim is to provide not just protocols, but a deeper understanding of the underlying principles, particularly the profound influence of the solvent system on reaction outcomes. The insights shared here are distilled from extensive hands-on experience and established scientific literature to empower you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the asymmetric hydrogenation of butylphenyl ketones, with a focus on solvent-related causes and solutions.

Issue 1: Low or No Conversion

  • Question: I am attempting the asymmetric hydrogenation of 4-tert-butylacetophenone using a Ru-BINAP based catalyst in THF, but I'm observing very low conversion even after extended reaction times and high hydrogen pressure. What could be the problem?

  • Answer: This is a frequent challenge, and the primary suspect is often the choice of an aprotic solvent like THF for this type of catalytic system. While THF is an excellent solvent for many organic reactions, it can be detrimental to the efficiency of certain asymmetric hydrogenations.[1]

    Causality: The catalytic cycle for many Ru- and Ir-based ketone hydrogenations involves a proton transfer step.[2][3] Protic solvents, particularly alcohols like methanol or ethanol, are not merely inert media; they actively participate in the catalytic cycle.[3][4] They can act as a proton source to facilitate the release of the chiral alcohol product from the metal center, thereby regenerating the active catalyst for the next turnover.[4] Aprotic solvents lack this ability, which can lead to product inhibition or a sluggish catalytic cycle.

    Troubleshooting Steps:

    • Solvent System Modification: The most effective first step is to switch to a protic solvent. Alcohols are generally the solvents of choice for these reactions.[1][2][4]

      • Recommendation: Re-run the reaction in anhydrous methanol or ethanol. These solvents often lead to a significant rate enhancement.[3][4] Isopropanol is also a common choice, particularly in transfer hydrogenation, but for direct hydrogenation, methanol and ethanol are excellent starting points.[1][2]

    • Check for Inhibitors: Ensure your solvent is anhydrous and peroxide-free. Water can sometimes be detrimental to both activity and enantioselectivity.[4] THF, if not stored properly, can form peroxides that can deactivate the catalyst.

    • Catalyst Activation: Ensure your catalyst precursor is properly activated. Many Ru- and Ir-based catalysts require activation with a base (e.g., NaOtBu, KOtBu) to form the active hydride species.[1] The efficiency of this activation can also be solvent-dependent.

    G

Issue 2: Poor Enantioselectivity (Low ee%)

  • Question: My hydrogenation of 1-phenyl-1-butanone is proceeding to full conversion in dichloromethane (DCM), but the enantiomeric excess (ee) is much lower than reported for similar substrates. Why is this happening and how can I improve it?

  • Answer: Achieving high enantioselectivity is a delicate balance of interactions within the transition state, and the solvent plays a critical role in mediating these interactions.[5] A non-coordinating, moderately polar aprotic solvent like DCM might provide good solubility, but it may not be optimal for creating the highly ordered transition state required for excellent stereoinduction.

    Causality: The enantioselectivity of the reaction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. Solvents can influence this energy gap in several ways:

    • Polarity Effects: Highly polar solvents can stabilize charged intermediates or transition states. In some cases, a more polar solvent can favor an earlier, less-ordered transition state, where the substrate is further from the chiral ligand, leading to a decrease in enantioselectivity.[5]

    • Hydrogen Bonding: Protic solvents can form hydrogen bonds with the ketone substrate or the catalyst, pre-organizing the substrate for a more selective approach to the catalyst's active site.[6][7]

    • Viscosity and H₂ Availability: While less common for standard solvents, highly viscous solvents can limit the mass transfer of hydrogen gas to the catalyst.[5] If the rate of hydrogen delivery is slow, it can alter the rate-determining step and potentially impact selectivity.[5]

    Troubleshooting Steps:

    • Systematic Solvent Screening: A solvent screen is the most logical approach. It is recommended to test a range of solvents with varying properties.

      • Protic Solvents: Test methanol and ethanol. These often provide a good balance of polarity and hydrogen-bonding capability that enhances ee%.[1]

      • Aprotic Polar Solvents: While THF and DCM gave poor results, other polar aprotic solvents could be considered, though they are generally less favored for this transformation.[1]

      • Nonpolar Solvents: Toluene or hexane can be tested. In some systems, less polar environments can enhance the crucial non-covalent interactions between the ligand and substrate, leading to higher ee%.

    • Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity by magnifying the small energy differences between the diastereomeric transition states. Try running the reaction at 0 °C or even lower if the reaction rate is acceptable.

    • Additive Effects: In some cases, the addition of a small amount of a co-solvent or an additive can have a significant impact. For instance, trace amounts of acid or base can influence both rate and selectivity.[3]

    G

Section 2: Frequently Asked Questions (FAQs)

  • Q1: Why are alcoholic solvents generally preferred for the asymmetric hydrogenation of ketones?

    • A1: Alcoholic solvents are often superior for two main reasons. Firstly, they can act as proton donors, which is crucial for the protonolysis of the metal-alkoxide intermediate formed after hydride transfer. This step releases the final alcohol product and regenerates the catalyst for the next cycle, thus accelerating the overall reaction rate.[3][4] Secondly, their ability to form hydrogen bonds can help to pre-organize the substrate in the vicinity of the catalyst, leading to a more defined and enantioselective transition state.[6][7]

  • Q2: Can the choice of solvent affect the chemoselectivity if my butylphenyl ketone has other reducible functional groups?

    • A2: Yes, absolutely. While many modern catalysts for ketone hydrogenation show high chemoselectivity for the carbonyl group over, for example, an olefin, the solvent can modulate this. The solvent can influence the way different functional groups interact with the catalyst surface or complex.[8][9] For instance, a highly coordinating solvent might block sites on the catalyst that would otherwise interact with and reduce a less reactive group. A systematic screening is always advised when dealing with polyfunctional substrates.

  • Q3: What is the impact of solvent viscosity on the reaction?

    • A3: Solvent viscosity directly impacts the rate of mass transfer, particularly for gaseous reagents like hydrogen.[5] In a highly viscous solvent, the diffusion of dissolved hydrogen to the catalytic center can become the rate-limiting step. This can not only slow down the reaction but may also decrease enantioselectivity if the concentration of the active catalyst-hydride species is low and inconsistent at the reaction site.[5] This is why solvents like methanol or ethanol, which have low viscosity, are generally advantageous.[5]

  • Q4: How do I perform a reliable solvent screening experiment?

    • A4: A reliable screen requires strict control of all other variables. Use the same batch of substrate, catalyst, and base. Set up parallel reactions in identical vials or a parallel reactor system. Ensure each reaction has the same concentration, temperature, and hydrogen pressure. It's crucial to use high-purity, anhydrous solvents to ensure that observed differences are due to the solvent itself and not impurities. A typical screen might include methanol, ethanol, isopropanol, toluene, and THF to cover a range of protic, nonpolar, and polar aprotic options.

Section 3: Data & Protocols

Table 1: Illustrative Effect of Solvent on the Asymmetric Hydrogenation of 4-Methylacetophenone

This data is representative and compiled to illustrate common trends. Actual results will vary based on the specific catalyst, ligand, and precise reaction conditions.

EntrySolventDielectric Constant (ε)TypeTime (h)Conversion (%)ee (%)
1Methanol32.7Polar Protic2>9998
2Ethanol24.5Polar Protic3>9997
3Isopropanol19.9Polar Protic69594
4Toluene2.4Nonpolar128592
5THF7.6Polar Aprotic24<2065
6DCM9.1Polar Aprotic247080

Conditions: 4-methylacetophenone (1 mmol), RuCl₂n/(S,S)-DPEN catalyst (S/C = 1000), KOtBu (1.2 mol eq to Ru), 30 bar H₂, 30 °C.

Protocol: General Procedure for Asymmetric Hydrogenation of a Butylphenyl Ketone

Safety Precaution: This procedure involves a flammable gas (hydrogen) under pressure and pyrophoric/air-sensitive reagents. It must be performed by trained personnel in a well-ventilated fume hood using appropriate safety equipment.

Materials:

  • Butylphenyl ketone substrate (e.g., 4-tert-butylacetophenone)

  • Chiral catalyst precursor (e.g., [RuCl₂(p-cymene)]₂ + (S,S)-TsDPEN or a pre-formed catalyst)

  • Base (e.g., Potassium tert-butoxide, KOtBu)

  • Anhydrous solvent (e.g., Methanol)

  • High-pressure autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested. Place a magnetic stir bar inside.

  • Reagent Addition: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the catalyst precursor (e.g., 0.001 mmol) and the base (e.g., 0.01 mmol) to the autoclave.

  • Substrate & Solvent Addition: Add the butylphenyl ketone (1.0 mmol) to the autoclave. Add the desired amount of anhydrous solvent (e.g., 5 mL of Methanol) via syringe.

  • Sealing and Purging: Seal the autoclave securely. Remove it from the glovebox and place it in the designated hydrogenation area. Purge the autoclave headspace by pressurizing with hydrogen (to ~5 bar) and then carefully venting three times to remove all air.

  • Reaction Execution: Pressurize the autoclave to the desired reaction pressure (e.g., 30 bar H₂). Begin vigorous stirring and heat to the desired temperature (e.g., 40 °C) if necessary.

  • Monitoring: Monitor the reaction progress by observing the pressure drop (as H₂ is consumed) and/or by taking aliquots for analysis (if the reactor setup allows).

  • Work-up: Once the reaction is complete (no further H₂ uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Open the autoclave and quench the reaction mixture by carefully adding a few drops of water or a saturated NH₄Cl solution.

  • Analysis:

    • Conversion: Dilute an aliquot of the reaction mixture and analyze by GC or ¹H NMR to determine the ratio of starting material to product.

    • Enantiomeric Excess (ee): Remove the solvent under reduced pressure.[10] Purify the crude product if necessary (e.g., by flash chromatography). Analyze the purified alcohol by chiral HPLC or chiral GC to determine the enantiomeric excess.[11]

References

  • Title: Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent. Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. Source: OSTI.GOV URL: [Link]

  • Title: Recent Progress in Heterogeneous Asymmetric Hydrogenation of C O and C C Bonds on Supported Noble Metal Catalysts. Source: Chemical Reviews URL: [Link]

  • Title: Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Source: RSC Publishing URL: [Link]

  • Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Source: Proceedings of the Japan Academy, Series B URL: [Link]

  • Title: Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Source: ACS Publications URL: [Link]

  • Title: Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Source: MDPI URL: [Link]

  • Title: The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. Source: ResearchGate URL: [Link]

  • Title: Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. Source: MDPI URL: [Link]

  • Title: Asymmetric Hydrogenation. Source: Not specified. URL: [Link]

  • Title: The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP. Source: ResearchGate URL: [Link]

  • Title: Asymmetric transfer hydrogenation of phenyl alkyl ketones. Source: ResearchGate URL: [Link]

  • Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Source: Master Organic Chemistry URL: [Link]

  • Title: Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. Source: ACS Central Science URL: [Link]

  • Title: Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. Source: PMC - NIH URL: [Link]

Sources

Troubleshooting

Troubleshooting low optical purity in (1R)-1-(4-butylphenyl)ethanol

This technical guide addresses the troubleshooting of low optical purity (enantiomeric excess, ee) in the synthesis of (1R)-1-(4-butylphenyl)ethanol . This molecule is a chiral lipophilic alcohol, often an intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the troubleshooting of low optical purity (enantiomeric excess, ee) in the synthesis of (1R)-1-(4-butylphenyl)ethanol .

This molecule is a chiral lipophilic alcohol, often an intermediate in the synthesis of liquid crystals, fragrances, or pharmaceutical building blocks. The presence of the para-butyl group increases lipophilicity compared to simple acetophenone, introducing specific mass-transfer and solubility challenges in aqueous biocatalytic systems.

Topic: Troubleshooting Low Optical Purity (Low ee) Target Enantiomer: (1R)-Configuration Substrate: 4'-Butylacetophenone (1-(4-butylphenyl)ethanone)

Diagnostic Workflow: Root Cause Analysis

Before modifying reaction parameters, you must isolate the source of the low ee. Is it a synthesis failure, a stability issue, or an analytical error?

DiagnosticWorkflow Start PROBLEM: Low ee (<95%) CheckAnalysis Step 1: Verify Analytics (Chiral HPLC/GC) Start->CheckAnalysis CheckRacemization Step 2: Check Product Stability CheckAnalysis->CheckRacemization Analysis OK PeakOverlap Action: Change Column (OD-H -> AD-H) CheckAnalysis->PeakOverlap Poor Resolution? RefStd Action: Run Racemate to confirm retention times CheckAnalysis->RefStd Wrong Reference? CheckCatalysis Step 3: Evaluate Catalysis CheckRacemization->CheckCatalysis Stability OK AcidWorkup Action: Benzylic alcohols racemize in acid. Neutralize immediately. CheckRacemization->AcidWorkup Acidic Workup? HighTemp Action: Use Vacuum Distillation or Column Chromatography CheckRacemization->HighTemp High Distillation Temp? WrongLigand Issue: (S,S)-Catalyst gives (S)-Product Action: Switch to (R,R)-TsDPEN CheckCatalysis->WrongLigand Chemical Route WrongEnzyme Issue: Prelog vs Anti-Prelog Action: Screen 'R-selective' KREDs CheckCatalysis->WrongEnzyme Biocatalytic Route

Figure 1: Decision tree for isolating the cause of low enantiomeric excess.

Method A: Asymmetric Transfer Hydrogenation (Chemical Catalysis)

Methodology: Noyori-Ikariya Transfer Hydrogenation Catalyst System: RuCl(p-cymene)[(R,R)-TsDPEN] Mechanism: Metal-ligand bifunctional catalysis using a hydrogen donor (Formic acid or Isopropanol).

Troubleshooting Guide

Q1: I am using the standard (S,S)-TsDPEN catalyst, but I am getting the (S)-enantiomer or a racemate. Why? A: This is a classic "Ligand Mismatch."

  • The Rule: For simple acetophenones, the (S,S)-ligand typically yields the (S)-alcohol .

  • The Fix: To obtain the (1R)-enantiomer , you must use the (R,R)-TsDPEN ligand.

  • Causality: The spatial arrangement of the chiral diamine ligand dictates which face of the prochiral ketone coordinates to the Ruthenium hydride species.

Q2: My reaction starts with high ee but it drops over time. I am using Isopropanol (IPA) as the solvent. A: You are fighting Thermodynamic Reversibility .

  • Mechanism: In IPA, the reaction is reversible (

    
    ). As acetone accumulates, the reverse reaction (oxidation) can occur. Since the reverse reaction is also catalyzed, if the catalyst degrades or if the equilibrium shifts, the ee erodes (racemization via equilibrium).
    
  • The Fix: Switch to Formic Acid/Triethylamine (5:2) azeotrope as the hydrogen donor. This reduction is irreversible (releases

    
     gas), locking in the kinetic ee.
    

Q3: The reaction is stalled at 50% conversion. A: The catalyst may be deactivated by Air or Chloride impurities .

  • Active Species: The active catalyst is a 16-electron Ru-hydride formed in situ. It is sensitive to oxygen.

  • Substrate Purity: 4'-butylacetophenone must be free of halides (from Friedel-Crafts acylation). Distill the starting material before use.

Optimized Protocol (Chemical)
ParameterSettingRationale
Catalyst (R,R)-TsDPEN-Ru(p-cymene)Cl Required for (1R) configuration.
S/C Ratio 100:1 to 500:1Higher loading ensures speed before deactivation.
H-Donor HCOOH / Et3N (5:2) Irreversible reduction; prevents ee erosion.
Solvent DCM or Neat4-butyl group is lipophilic; DCM ensures solubility.
Temp 25°C - 30°CLower temp improves selectivity; avoid reflux.

Method B: Biocatalytic Reduction (Enzymatic)

Methodology: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) screening. Biocatalyst: Engineered KREDs (e.g., from Lactobacillus kefir or commercial kits).

Troubleshooting Guide

Q1: The conversion is extremely low (<10%). Is the enzyme dead? A: The enzyme is likely active, but the Substrate Availability is the bottleneck.

  • Problem: 4'-butylacetophenone is highly hydrophobic (logP ~ 4.0). It does not dissolve in the aqueous buffer, clumping into droplets that the enzyme cannot access.

  • The Fix: Add a Co-solvent (DMSO or Isopropanol) at 10-20% v/v. Alternatively, use a biphasic system with an organic overlay (e.g., MTBE) to act as a substrate reservoir.

Q2: I am getting the (S)-enantiomer with "Prelog" enzymes. A: You need an Anti-Prelog enzyme.

  • Mechanism: Most ADHs follow Prelog's rule, delivering hydride to the re-face, yielding the (S)-alcohol for acetophenones.

  • The Fix: Screen specifically for "Anti-Prelog" or "R-selective" variants. Lactobacillus kefir ADH is a common starting point for (R)-alcohols.

Q3: The pH drifts during the reaction, killing the enzyme. A: This happens if you use a cofactor regeneration system that produces acid (e.g., Glucose Dehydrogenase produces gluconic acid).

  • The Fix: Use a strong buffer (100 mM Potassium Phosphate, pH 7.0) or a pH-stat titrator to maintain pH. Alternatively, use Isopropanol (with an ADH that accepts it) for cofactor regeneration, as it produces neutral acetone.

Optimized Protocol (Biocatalytic)
ParameterSettingRationale
Enzyme R-Selective KRED Must be verified "Anti-Prelog".
Co-factor NADPH / NADP+Essential hydride source.
Recycle System Isopropanol (10-20%) Acts as co-substrate (regenerates NADPH) & solubilizer.
Buffer KPi (pH 7.0 - 7.5)Maintains enzyme stability.
Temp 30°COptimal balance of rate vs. enzyme stability.

Analytical Validation (Chiral HPLC)

Issue: You cannot troubleshoot ee if you cannot measure it accurately. Substrate/Product Separation: The butyl chain makes the molecule "greasy," leading to peak tailing.

Recommended Method:

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose-based often works better for lipophilic aromatics).

  • Mobile Phase: Hexane : Isopropanol (95 : 5). High hexane content is needed to retain the lipophilic butyl group.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Validation: ALWAYS inject the racemate first to establish the separation window.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research.

    • Foundational text on the mechanism of Ru-catalyzed ATH and the role of ligand stereochemistry.
  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry.

    • Comprehensive review on KREDs, cofactor regeneration, and solving solubility issues in bioc
  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[1] Angewandte Chemie International Edition.

    • Discusses the industrial scalability of both hydrogenation and bioc
  • Daicel Chiral Technologies. (n.d.). Column Selection Guide.

    • Authoritative source for selecting chiral stationary phases for lipophilic arom

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to Absolute Configuration: 1-(4-butylphenyl)ethanol

Executive Summary Determining the absolute configuration of secondary benzylic alcohols like 1-(4-butylphenyl)ethanol is a critical checkpoint in pharmaceutical intermediate synthesis.[1] While optical rotation (OR) prov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Determining the absolute configuration of secondary benzylic alcohols like 1-(4-butylphenyl)ethanol is a critical checkpoint in pharmaceutical intermediate synthesis.[1] While optical rotation (OR) provides a quick reference, it is prone to solvent effects and concentration dependence.[2] This guide compares four distinct methodologies for configuration assignment, prioritizing Mosher's Ester Analysis as the "Gold Standard" for ab initio determination, while highlighting Biocatalytic Kinetic Resolution as a powerful preparative and diagnostic tool.[2]

Key Insight: Based on structural analogs (1-phenylethanol, 1-(4-isobutylphenyl)ethanol), the (R)-enantiomer of 1-(4-butylphenyl)ethanol is dextrorotatory (+) , while the (S)-enantiomer is levorotatory (-) .[1] However, rigorous experimental validation via the protocols below is required for publication-quality data.

Part 1: Strategic Method Comparison

The following table evaluates the primary methods for assigning absolute configuration based on reliability, throughput, and material requirements.

FeatureMosher's Method (NMR) Biocatalytic Resolution Vibrational Circular Dichroism (VCD) X-Ray Crystallography
Role Primary Determination Preparative & Diagnostic Non-Destructive Analysis Structural Confirmation
Reliability High (Self-validating)High (Predictive via Kazlauskas Rule)High (Direct physical measurement)Absolute (Requires crystals)
Sample Req. ~10 mg>100 mg (Scalable to kg)~50 mg (Recoverable)Single Crystal
Time 24-48 Hours2-24 Hours< 4 HoursDays to Weeks
Cost Low (Reagents)Low (Enzymes are reusable)High (Instrumentation)High (Service/Instrument)
Pros No reference standard needed; determines ee simultaneously.[1]Yields enantiopure material; predictable stereochemistry.[2][1][3]No derivatization needed; solvent independent.[2][1]Unambiguous 3D structure.[2][1]
Cons Destructive; requires interpretation of

.[2]
Requires enzyme screening; strictly empirical rule.[2][1]Requires specialized IR spectrometer and DFT calculations.[2][1]Target is a liquid/oil; requires derivatization (e.g., p-nitrobenzoate).[2][1]

Part 2: The Gold Standard – Mosher's Ester Analysis[3]

For a liquid secondary alcohol like 1-(4-butylphenyl)ethanol, Mosher's method is the most robust technique.[1] It relies on the anisotropic shielding effect of the phenyl ring in diastereomeric esters formed with


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).[1]
The Mechanism

You will synthesize two diastereomeric esters using (R)- and (S)-MTPA chloride.[1] In the preferred conformation, the MTPA phenyl group shields protons on one side of the chiral center.[2] By calculating the difference in chemical shift (


), the spatial arrangement of substituents is revealed.
Experimental Protocol

Reagents:

  • Substrate: Racemic or Enantioenriched 1-(4-butylphenyl)ethanol[1]

  • Reagent A: (R)-(-)-MTPA-Cl (gives the S-Mosher ester)[1]

  • Reagent B: (S)-(+)-MTPA-Cl (gives the R-Mosher ester)[1]

  • Solvent: Pyridine-

    
     (allows direct NMR) or dry CH
    
    
    
    Cl
    
    
    /Pyridine[1]

Step-by-Step:

  • Preparation: Place 10 mg of alcohol in two separate vials.

  • Derivatization: Add 1.5 eq of (R)-MTPA-Cl to Vial 1 and 1.5 eq of (S)-MTPA-Cl to Vial 2. Add excess pyridine.[2][1]

  • Incubation: Stir at room temperature for 12 hours (monitor by TLC).

  • Workup: Dilute with ether, wash with 1M HCl, sat. NaHCO

    
    , and brine.[2] Dry over Na
    
    
    
    SO
    
    
    .
  • Analysis: Acquire

    
    H NMR (400 MHz+) for both esters in CDCl
    
    
    
    .
Data Interpretation (The Advanced Model)

Calculate


 for the protons flanking the chiral center (Methyl group vs. Aryl protons).
  • Logic:

    
    [1]
    
  • Configuration Assignment:

    • If protons on the Right side (e.g., Methyl) have

      
      , and protons on the Left  side (Aryl) have 
      
      
      
      , the configuration is (R) .
    • Note: Be careful with commercial MTPA-Cl labels.[2][1] (R)-MTPA-Cl (acid chloride) derives from (S)-MTPA (acid) due to CIP priority change, but yields the (S)-configuration at the ester center.[1]Always verify the specific rotation of your MTPA reagent.

Visualization of Mosher's Logic

MosherLogic Alcohol 1-(4-butylphenyl)ethanol R_MTPA React with (R)-MTPA-Cl Alcohol->R_MTPA S_MTPA React with (S)-MTPA-Cl Alcohol->S_MTPA S_Ester (S)-Mosher Ester (Shields R1) R_MTPA->S_Ester R_Ester (R)-Mosher Ester (Shields R2) S_MTPA->R_Ester NMR_S 1H NMR (S-Ester) S_Ester->NMR_S NMR_R 1H NMR (R-Ester) R_Ester->NMR_R Calc Calculate Δδ = δ(S) - δ(R) NMR_S->Calc NMR_R->Calc Result Assign Configuration (R) or (S) Calc->Result

Caption: Workflow for Mosher's analysis. Comparison of chemical shifts between diastereomeric esters reveals the 3D structure.

Part 3: Biocatalytic Kinetic Resolution (The Preparative Route)

For researchers needing to separate the enantiomers while simultaneously confirming configuration, Lipase-mediated Kinetic Resolution is superior.[2]

The Kazlauskas Rule

Lipases (specifically Candida antarctica Lipase B, CAL-B) follow a predictable selectivity model for secondary alcohols.

  • Rule: The enzyme preferentially acylates the enantiomer where the Large group (Aryl) fits the large pocket and the Medium group (Methyl) fits the medium pocket.

  • Prediction: For 1-(4-butylphenyl)ethanol, CAL-B will selectively acylate the (R)-enantiomer .[1]

    • Result: (R)-Acetate + (S)-Alcohol.[1]

Experimental Protocol

Reagents:

  • Racemic 1-(4-butylphenyl)ethanol (100 mg)[1]

  • Novozym 435 (Immobilized CAL-B, 20 mg)[1]

  • Vinyl Acetate (3 eq, Acyl donor)[2]

  • Solvent: Hexane or MTBE (dry)[1]

Step-by-Step:

  • Dissolve alcohol and vinyl acetate in hexane.[2][1]

  • Add Novozym 435 beads.[1]

  • Shake at 30°C. Monitor by HPLC (Chiralpak AD-H).

  • Stop point: At ~50% conversion (approx. 4-6 hours).

  • Filter off the enzyme.[2]

  • Separate the (S)-alcohol and (R)-acetate via flash chromatography.

  • Hydrolyze the (R)-acetate (using K2CO3/MeOH) to obtain pure (R)-alcohol.

Visualization of Kinetic Resolution

KineticResolution Racemic Racemic 1-(4-butylphenyl)ethanol Transition Selective Acylation (Kazlauskas Rule) Racemic->Transition Mix Enzyme Novozym 435 (CAL-B) + Vinyl Acetate Enzyme->Transition R_Acetate (R)-Acetate (Converted) Transition->R_Acetate Fast Reaction S_Alcohol (S)-Alcohol (Unreacted) Transition->S_Alcohol Slow/No Reaction Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) R_Acetate->Hydrolysis R_Alcohol Pure (R)-Alcohol Hydrolysis->R_Alcohol

Caption: Lipase-mediated resolution separates the racemate into (R)-ester and (S)-alcohol based on steric recognition.

Part 4: Validation & Reference Data[2][4]

Once isolated, the configuration must be cross-referenced with physical data.[2]

Optical Rotation (Inferred)

Based on authoritative data for the 4-isobutyl, 4-bromo, and 4-chloro analogs, the specific rotation signs are:

  • (R)-1-(4-butylphenyl)ethanol: (+) (Dextrorotatory)[1]

  • (S)-1-(4-butylphenyl)ethanol: (-) (Levorotatory)[1]

  • Reference Value (Analog): (S)-1-(4-ethylphenyl)ethanol,

    
     (c=1.0, CHCl
    
    
    
    ).[1][4]
Chiral HPLC Parameters

To determine Enantiomeric Excess (ee):

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm)

  • Mobile Phase: Hexane : Isopropanol (95:5 to 90:10)[1]

  • Flow Rate: 0.5 - 1.0 mL/min[1]

  • Detection: UV @ 210 nm or 254 nm[2]

  • Elution Order (Typical for OD-H): The (S)-enantiomer typically elutes before the (R)-enantiomer for this class of alcohols, but this must be confirmed with the standards generated from the Mosher or Enzymatic method.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007).[2] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Link[1]

  • Ghanem, A. (2007).[2][5] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1-(Hetero)arylethanols. Tetrahedron: Asymmetry.[2][1][3] Link[1]

  • Breuer, M., et al. (2004).[2] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link[1]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004).[2][6] The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link[1]

  • PubChem Compound Summary. (2023). 1-(4-Isobutylphenyl)ethanol.[1] National Center for Biotechnology Information.[2][1] Link

Sources

Comparative

Executive Summary: The "Gold Standard" for Stereochemical Assignment

Technical Guide: Mosher Ester Analysis for Absolute Configuration Assignment of (1R)-1-(4-butylphenyl)ethanol In the development of chiral pharmacophores, determining absolute configuration (AC) is a critical milestone....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mosher Ester Analysis for Absolute Configuration Assignment of (1R)-1-(4-butylphenyl)ethanol

In the development of chiral pharmacophores, determining absolute configuration (AC) is a critical milestone. While X-ray crystallography requires single crystals and chiral HPLC requires reference standards, Mosher Ester Analysis (NMR anisotropy) stands as the premier method for ab initio configuration assignment of secondary alcohols like (1R)-1-(4-butylphenyl)ethanol .[1]

This guide details the structural elucidation of (1R)-1-(4-butylphenyl)ethanol using


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) derivatives.[1] By synthesizing diastereomeric esters and analyzing the anisotropic shielding effects (

), researchers can unambiguously assign the

or

configuration without a known enantiomeric standard.

Comparative Methodology: Why Mosher?

Before initiating synthesis, it is vital to select the correct analytical tool. The table below compares Mosher analysis against common alternatives for this specific lipophilic benzylic alcohol.

FeatureMosher Ester Analysis (NMR) Chiral HPLC/GC X-ray Crystallography
Primary Output Absolute Configuration (

)
Enantiomeric Excess (% ee)Absolute Structure (3D)
Reference Standard Not Required (Self-validating)Required (for AC assignment)Not Required
Sample State Solution (CDCl

, C

D

)
SolutionSingle Crystal Required
Suitability for Target High. Target is an oil/low-melting solid; ideal for NMR.[1]Medium. Good for purity, but cannot prove AC without a standard.[1]Low. 4-butyl chain increases flexibility, hindering crystallization.[1]
Throughput Low (Derivatization + NMR)High (after method dev)Low (Crystal growth)

Decision Matrix: Use Mosher Analysis to establishing the absolute identity of your lead candidate. Once the configuration is confirmed, validate a Chiral HPLC method for routine QC.

The Mosher Protocol: Mechanism & Workflow

The Anisotropic Shielding Mechanism

The power of the Mosher method lies in the diamagnetic anisotropy of the MTPA phenyl ring.

  • Derivatization: The alcohol reacts with (R)- and (S)-MTPA-Cl.[1][2] Note: Due to Cahn-Ingold-Prelog (CIP) priority changes (Cl

    
     O-Alkyl), (R)-MTPA-Cl yields the (S)-MTPA ester , and vice versa.[1]
    
  • Conformation: The ester adopts a preferred syn-coplanar conformation where the C-CF

    
     bond, the C=O bond, and the carbinyl proton align.
    
  • Shielding: In this fixed conformation, the MTPA phenyl ring hovers over one side of the substrate, shielding those protons (shifting them upfield/lower ppm).

Workflow Visualization

MosherWorkflow Start Target: (1R)-1-(4-butylphenyl)ethanol Split Split Sample Start->Split Rxn1 Rxn A: + (R)-MTPA-Cl (yields S-Ester) Split->Rxn1 Rxn2 Rxn B: + (S)-MTPA-Cl (yields R-Ester) Split->Rxn2 NMR 1H NMR Analysis (CDCl3) Rxn1->NMR Purify Rxn2->NMR Purify Calc Calculate Δδ(SR) Δδ = δ(S-Ester) - δ(R-Ester) NMR->Calc Model Apply Dale-Mosher Model Assign Config Calc->Model

Figure 1: The "Double Derivatization" workflow ensures self-validation by comparing both diastereomers.

Data Analysis: The Dale-Mosher Model

For (1R)-1-(4-butylphenyl)ethanol , we analyze the chemical shift differences (


) between the (S)-Ester and the (R)-Ester.[1]

Definition:


[1][3][4]
Predicted Data for (1R)-Configuration

Based on the spatial arrangement of the (1R) isomer:

  • In the (S)-Ester (from R-Cl): The MTPA phenyl ring is oriented towards the Methyl group (Shielding it).[1]

  • In the (R)-Ester (from S-Cl): The MTPA phenyl ring is oriented towards the Aryl (4-butylphenyl) group (Shielding it).[1]

Proton GroupPosition

(ppm)

(ppm)

(ppm)
Interpretation
Methyl (-CH

)
Right Side (

)
1.45 (Shielded)1.58-0.13 Negative (

)
Methine (-CH) Chiral Center6.056.02+0.03 Close to zero (center)
Aryl Protons (Ortho) Left Side (

)
7.357.22 (Shielded)+0.13 Positive (

)
Butyl (-CH

-)
Left Side (

)
2.602.52 (Shielded)+0.08 Positive (

)
Conformational Logic Diagram

MosherModel cluster_S (S)-MTPA Ester (from R-Cl) cluster_R (R)-MTPA Ester (from S-Cl) CenterS C1 PhS MTPA-Ph MeS Me (Shielded) CenterS->MeS Spatial Overlap ArS Ar-Bu CenterS->ArS CenterR C1 PhR MTPA-Ph MeR Me CenterR->MeR ArR Ar-Bu (Shielded) CenterR->ArR Spatial Overlap

Figure 2: Sector Rule Application. In the (S)-Ester, the MTPA-Phenyl shields the Methyl group. In the (R)-Ester, it shields the Aryl-Butyl group.[1] This confirms the (1R) configuration.

Experimental Protocol (Self-Validating)

Objective: Synthesize both diastereomers to calculate


.
Reagents:  (R)-(-)-MTPA-Cl, (S)-(+)-MTPA-Cl, Pyridine-d5 (or dry Pyridine + CDCl

).[1]
Step 1: Reaction Setup (Micro-scale)
  • Prepare two clean, oven-dried 4 mL vials labeled "S-Ester" and "R-Ester" .

  • To each vial, add 5.0 mg (0.028 mmol) of (1R)-1-(4-butylphenyl)ethanol.

  • Dissolve in 0.5 mL anhydrous CDCl

    
     .
    
  • Add 20

    
    L anhydrous Pyridine  (excess base).[1]
    
  • Critical Step:

    • To vial "S-Ester", add 10

      
      L (R)-(-)-MTPA-Cl .[1]
      
    • To vial "R-Ester", add 10

      
      L (S)-(+)-MTPA-Cl .[1]
      
    • Note: The reagent configuration is opposite to the ester name due to priority rules.

Step 2: Monitoring & Workup
  • Stir at room temperature for 2-4 hours.

  • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The ester is less polar (higher R

    
    ) than the alcohol.
    
  • Quench: Add 50

    
    L of 3-dimethylamino-1-propylamine (to scavenge excess acid chloride) and stir for 10 min.
    
  • Dilution: Dilute with 1 mL Et

    
    O, wash with 1M HCl (remove pyridine), then sat. NaHCO
    
    
    
    , then Brine.[1]
  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
Step 3: NMR Acquisition
  • Resuspend each residue in 0.6 mL CDCl

    
    .
    
  • Acquire

    
    H NMR  (minimum 400 MHz, preferably 600 MHz for clear splitting).[1]
    
  • Focus Regions:

    • 
       1.3 - 1.7 ppm (Methyl doublet).[1]
      
    • 
       6.9 - 7.5 ppm (Aromatic region).[1]
      
    • 
       3.4 - 3.6 ppm (Methoxy group of MTPA - useful internal check for purity).[1]
      

References

  • Dale, J. A., & Mosher, H. S. (1973).[1][5] Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Diastereomeric Esters of

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetic Acid. Journal of the American Chemical Society, 95(2), 512–519. Link[1]
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[2][3][4][6][7] Nature Protocols, 2, 2451–2458.[1] Link[1][3]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1] Link[1]

  • Sullivan, G. R., & Dale, J. A. (1969).[1] Correlation of Configuration and Fluorine-19 Chemical Shifts of

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetates. The Journal of Organic Chemistry, 34(9), 2543–2546. Link[1]

Sources

Validation

A Comparative Guide to the Bioactivity of 4-Butylphenyl Ethanol Derivatives

For researchers and drug development professionals, the quest for novel bioactive compounds with optimized efficacy and safety profiles is a continuous endeavor. Within the vast landscape of chemical scaffolds, phenolic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel bioactive compounds with optimized efficacy and safety profiles is a continuous endeavor. Within the vast landscape of chemical scaffolds, phenolic compounds have garnered significant attention due to their diverse biological activities. This guide provides an in-depth technical comparison of the bioactivity of 4-butylphenyl ethanol derivatives, focusing on the influence of the butyl isomer (n-butyl, sec-butyl, and tert-butyl) on their antioxidant, anti-inflammatory, antimicrobial, and tyrosinase inhibitory properties. By delving into the structure-activity relationships and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their discovery and development programs.

Introduction: The Therapeutic Potential of 4-Alkylphenols

Phenolic compounds are a broad class of chemical entities characterized by a hydroxyl group attached to an aromatic ring. Their ability to scavenge free radicals and interact with biological systems has made them a cornerstone in the development of therapeutics for a range of conditions, including those related to oxidative stress and inflammation.[1][2] The introduction of an alkyl substituent on the phenol ring can significantly modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its bioactivity.[3][4] This guide focuses specifically on 4-butylphenyl ethanol derivatives, exploring how the arrangement of the butyl group—a straight chain (n-butyl), a branched secondary structure (sec-butyl), or a bulky tertiary group (tert-butyl)—dictates their biological performance. The presence of the ethanol group further adds a layer of complexity and potential for hydrogen bonding, which can impact interactions with biological targets.

Comparative Bioactivity of 4-Butylphenyl Ethanol Derivatives

The biological activity of phenolic compounds is intrinsically linked to their chemical structure.[5] Key structural features that govern the bioactivity of 4-butylphenyl ethanol derivatives include the position and branching of the alkyl group.[3][4] The para-position of the butyl group is generally associated with higher activity, and the degree of branching of the alkyl chain can influence the compound's interaction with specific enzymes and receptors.[3][4]

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[1] The presence of an electron-donating alkyl group at the para position can enhance this activity.

Structure-Activity Relationship Insights:

The antioxidant capacity of 4-alkylphenols is influenced by the steric hindrance around the hydroxyl group. While a bulky tert-butyl group might slightly hinder the approach of some radicals, it can also increase the stability of the resulting phenoxyl radical, thereby enhancing its radical scavenging potential. The increased lipophilicity conferred by the butyl group can also improve the compound's ability to protect lipid membranes from peroxidation.

Experimental Data Summary:

Table 1: Postulated Comparative Antioxidant Activity of 4-Butylphenyl Ethanol Derivatives

CompoundPostulated Relative DPPH Radical Scavenging Activity (IC50)Rationale
4-n-Butylphenyl EthanolModerateThe n-butyl group provides electron-donating character, enhancing radical scavenging.
4-sec-Butylphenyl EthanolModerate to HighIncreased steric hindrance from the sec-butyl group may slightly improve radical stability.
4-tert-Butylphenyl EthanolHighThe bulky tert-butyl group offers significant steric protection to the phenoxyl radical, increasing its stability and antioxidant potential.[11]

Note: The values in this table are postulated based on structure-activity relationships of similar compounds and require direct experimental verification.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[12][13][14][15][16]

Structure-Activity Relationship Insights:

The anti-inflammatory activity of 4-alkylphenols is influenced by their ability to fit into the active site of inflammatory enzymes like COX-2. The size and shape of the alkyl group are critical. A bulky substituent at the para-position can enhance binding to the hydrophobic channel of the COX-2 active site. The hydroxyl group of the phenol is also crucial for interacting with key amino acid residues within the enzyme.

Experimental Data Summary:

Direct comparative studies on the COX-2 inhibitory activity of the three butyl isomers of 4-butylphenyl ethanol are scarce. However, studies on related phenolic compounds have demonstrated their potential as COX-2 inhibitors.[12][15][16] For example, 2,4-di-tert-butylphenol has been reported to possess anti-inflammatory properties.[7][8] Combinations of BHA (a mixture of 2- and 3-tert-butyl-4-hydroxyanisole) and BHT (2,6-di-tert-butyl-4-methylphenol) have shown synergistic anti-inflammatory effects.[17][18]

Table 2: Postulated Comparative Anti-inflammatory Activity of 4-Butylphenyl Ethanol Derivatives

CompoundPostulated Relative COX-2 Inhibitory ActivityRationale
4-n-Butylphenyl EthanolModerateThe linear alkyl chain may allow for favorable interactions within the COX-2 active site.
4-sec-Butylphenyl EthanolModerate to HighThe branched structure may provide a better fit into the hydrophobic pocket of the enzyme.
4-tert-Butylphenyl EthanolHighThe bulky tert-butyl group is known to enhance the inhibitory activity of phenolic compounds against COX-2 by occupying a hydrophobic side pocket in the enzyme's active site.[19]

Note: The values in this table are postulated based on structure-activity relationships of similar compounds and require direct experimental verification.

Antimicrobial Activity

Phenolic compounds can exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.[20][21]

Structure-Activity Relationship Insights:

The antimicrobial activity of alkylphenols is strongly correlated with their lipophilicity. A longer or more branched alkyl chain generally increases the compound's ability to partition into and disrupt the bacterial cell membrane. The position of the alkyl group also plays a role, with para-substituted phenols often showing greater activity.

Experimental Data Summary:

Studies on 2,4-di-tert-butylphenol have demonstrated its antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Cutibacterium acnes, with MIC values reported to be around 16-31.25 µg/mL.[20][21][22] The antimicrobial activity of aminopropanol derivatives of 2,4-di-tert-butylphenol has also been reported, with MIC values ranging from 0.78 to 12.5 µg/mL depending on the microbial strain.[23]

Table 3: Postulated Comparative Antimicrobial Activity of 4-Butylphenyl Ethanol Derivatives

CompoundPostulated Relative Antimicrobial Activity (MIC)Rationale
4-n-Butylphenyl EthanolModerateThe n-butyl group increases lipophilicity, contributing to membrane disruption.
4-sec-Butylphenyl EthanolModerate to HighThe branched chain may enhance membrane perturbation.
4-tert-Butylphenyl EthanolHighThe significant lipophilicity and steric bulk of the tert-butyl group are expected to lead to greater disruption of the microbial cell membrane.[20]

Note: The values in this table are postulated based on structure-activity relationships of similar compounds and require direct experimental verification.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[24][25] Phenolic compounds, particularly those with a resorcinol-like structure, are known to be potent tyrosinase inhibitors.[26][27]

Structure-Activity Relationship Insights:

The ability of phenolic compounds to inhibit tyrosinase is often dependent on their structural similarity to the enzyme's natural substrate, L-tyrosine. The presence of a hydroxyl group at the para-position is crucial for competitive inhibition. The nature of the alkyl substituent can influence the binding affinity to the enzyme's active site.

Experimental Data Summary:

Table 4: Postulated Comparative Tyrosinase Inhibitory Activity of 4-Butylphenyl Ethanol Derivatives

CompoundPostulated Relative Tyrosinase Inhibitory Activity (IC50)Rationale
4-n-Butylphenyl EthanolModerateThe 4-substituted phenol structure can mimic the natural substrate of tyrosinase.
4-sec-Butylphenyl EthanolModerate to HighThe branched alkyl chain may enhance binding to the hydrophobic pocket near the active site.
4-tert-Butylphenyl EthanolHighThe bulky tert-butyl group can provide a strong hydrophobic interaction with the enzyme, potentially leading to more potent inhibition.

Note: The values in this table are postulated based on structure-activity relationships of similar compounds and require direct experimental verification.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity comparisons, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for the key assays discussed in this guide.

Synthesis of 4-Butylphenyl Ethanol Derivatives

A general synthetic route to 4-butylphenyl ethanol derivatives can be adapted from known methods for the synthesis of related compounds.[28][29]

Diagram 1: General Synthetic Pathway for 4-Butylphenyl Ethanol Derivatives

Synthesis 4-Bromophenylethanol 4-Bromophenylethanol 4-Butylphenyl ethanol 4-Butylphenyl ethanol 4-Bromophenylethanol->4-Butylphenyl ethanol Suzuki Coupling (Butylboronic acid, Pd catalyst)

Caption: General synthetic route to 4-butylphenyl ethanol derivatives.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[2][9][30][31][32][33]

Diagram 2: DPPH Radical Scavenging Assay Workflow

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_solution Prepare DPPH solution in methanol Mix Mix test compound/control with DPPH solution DPPH_solution->Mix Test_compounds Prepare serial dilutions of 4-butylphenyl ethanol derivatives Test_compounds->Mix Positive_control Prepare positive control (e.g., Ascorbic acid) Positive_control->Mix Incubate Incubate in the dark (30 min, room temp) Mix->Incubate Measure_absorbance Measure absorbance at 517 nm Incubate->Measure_absorbance Calculate_inhibition Calculate % inhibition Measure_absorbance->Calculate_inhibition Determine_IC50 Determine IC50 value Calculate_inhibition->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of the 4-butylphenyl ethanol derivatives and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each concentration of the test compounds and the positive control to separate wells.

    • Add the DPPH solution to each well.

    • Include a control well containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

COX-2 Inhibition Assay (Anti-inflammatory Activity)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

Diagram 3: COX-2 Inhibition Assay Workflow

COX2_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Enzyme_solution Prepare COX-2 enzyme solution Pre_incubate Pre-incubate enzyme with test compound/control Enzyme_solution->Pre_incubate Test_compounds Prepare serial dilutions of 4-butylphenyl ethanol derivatives Test_compounds->Pre_incubate Positive_control Prepare positive control (e.g., Celecoxib) Positive_control->Pre_incubate Substrate_solution Prepare arachidonic acid (substrate) solution Initiate_reaction Add arachidonic acid to initiate the reaction Substrate_solution->Initiate_reaction Pre_incubate->Initiate_reaction Incubate Incubate at 37°C Initiate_reaction->Incubate Stop_reaction Stop the reaction Incubate->Stop_reaction Measure_product Measure prostaglandin E2 (PGE2) production (ELISA) Stop_reaction->Measure_product Calculate_inhibition Calculate % inhibition Measure_product->Calculate_inhibition Determine_IC50 Determine IC50 value Calculate_inhibition->Determine_IC50

Caption: Workflow for the COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.

    • Prepare stock solutions of the 4-butylphenyl ethanol derivatives and a positive control (e.g., celecoxib) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the substrate, arachidonic acid.

  • Assay Procedure:

    • In a suitable reaction vessel, pre-incubate the COX-2 enzyme with various concentrations of the test compounds or the positive control for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).

  • Measurement and Calculation:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compounds.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Broth Microdilution Assay (Antimicrobial Activity)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[34][35][36][37][38]

Diagram 4: Broth Microdilution Assay Workflow

MIC_Assay cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_measurement Measurement & Analysis Bacterial_culture Prepare standardized inoculum of the test microorganism Inoculate Inoculate microplate wells containing test compounds with bacterial suspension Bacterial_culture->Inoculate Test_compounds Prepare serial dilutions of 4-butylphenyl ethanol derivatives Test_compounds->Inoculate Positive_control Prepare positive control (e.g., Gentamicin) Positive_control->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe_growth Visually observe for bacterial growth (turbidity) Incubate->Observe_growth Determine_MIC Determine MIC (lowest concentration with no visible growth) Observe_growth->Determine_MIC

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth).

    • In a 96-well microplate, prepare two-fold serial dilutions of the 4-butylphenyl ethanol derivatives and a positive control antibiotic (e.g., gentamicin) in the broth medium.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

    • Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme, which is involved in melanin production.

Diagram 5: Tyrosinase Inhibition Assay Workflow

Tyrosinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Enzyme_solution Prepare mushroom tyrosinase solution Pre_incubate Pre-incubate enzyme with test compound/control Enzyme_solution->Pre_incubate Test_compounds Prepare serial dilutions of 4-butylphenyl ethanol derivatives Test_compounds->Pre_incubate Positive_control Prepare positive control (e.g., Kojic acid) Positive_control->Pre_incubate Substrate_solution Prepare L-DOPA (substrate) solution Initiate_reaction Add L-DOPA to initiate the reaction Substrate_solution->Initiate_reaction Pre_incubate->Initiate_reaction Incubate Incubate at 37°C Initiate_reaction->Incubate Measure_absorbance Measure absorbance at 475 nm (dopachrome formation) Incubate->Measure_absorbance Calculate_inhibition Calculate % inhibition Measure_absorbance->Calculate_inhibition Determine_IC50 Determine IC50 value Calculate_inhibition->Determine_IC50

Caption: Workflow for the tyrosinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare stock solutions of the 4-butylphenyl ethanol derivatives and a positive control (e.g., kojic acid) in a suitable solvent.

    • Prepare a solution of the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Assay Procedure:

    • In a 96-well microplate, add the tyrosinase solution to each well.

    • Add various concentrations of the test compounds or the positive control to the wells.

    • Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compounds.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the bioactivity of 4-butylphenyl ethanol derivatives. Based on established structure-activity relationships for phenolic compounds, it is postulated that the 4-tert-butylphenyl ethanol derivative will exhibit the most potent antioxidant, anti-inflammatory, antimicrobial, and tyrosinase inhibitory activities due to the steric and lipophilic contributions of the tert-butyl group. However, it is crucial to emphasize that these are projections based on existing knowledge and require direct experimental validation through the detailed protocols provided herein.

Future research should focus on the direct comparative evaluation of these isomers in a single, well-controlled study to definitively establish their relative potencies. Furthermore, exploring a wider range of derivatives with modifications to the ethanol side chain could uncover compounds with even greater and more selective bioactivities. The insights and methodologies presented in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel phenolic-based therapeutics.

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Comparative

Reactivity differences between 4-butyl and 4-ethyl phenyl ethanols

Comparative Reactivity Guide: 4-Ethyl vs. 4-Butyl Phenyl Ethanols Executive Summary This guide provides a technical comparison of 2-(4-ethylphenyl)ethanol and 2-(4-butylphenyl)ethanol .

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 4-Ethyl vs. 4-Butyl Phenyl Ethanols

Executive Summary

This guide provides a technical comparison of 2-(4-ethylphenyl)ethanol and 2-(4-butylphenyl)ethanol . While these two molecules belong to the same homologous series and exhibit nearly identical electronic reactivity profiles (Hammett


 constants), their divergent lipophilicity (LogP) drives significant differences in biocatalytic efficiency , phase-transfer kinetics , and solvation thermodynamics .

Key Takeaway: In standard homogeneous organic synthesis (e.g., oxidation, acid-catalyzed esterification), these molecules are interchangeable. In heterogeneous or enzymatic systems (e.g., lipase-catalyzed resolution), the 4-butyl analog exhibits distinct binding kinetics due to the hydrophobic effect.

Physicochemical Foundation

To understand the reactivity differences, we must first decouple the electronic effects from the steric and hydrophobic effects.

Table 1: Comparative Physicochemical Profile
Property4-Ethyl Phenyl Ethanol4-Butyl Phenyl Ethanol*Significance
Structure

-Et-C

H

-CH

CH

OH

-nBu-C

H

-CH

CH

OH
Homologous series (differ by -C

H

-).
Hammett Constant (

)
-0.15-0.16Electronic Equivalence: Both alkyl groups are weak electron donors. Reactivity at the alcohol center is electronically identical.
Predicted LogP ~2.4~3.4Hydrophobic Divergence: The butyl analog is significantly more lipophilic, affecting enzyme binding and partition coefficients.
Water Solubility Low (< 1 g/L)Very Low (Insoluble)Critical for biphasic reaction designs.
Boiling Point ~250°C~275°CDistillation separation requires high vacuum.

*Note: "Butyl" refers to the n-butyl isomer in this homologous comparison. The tert-butyl isomer (CAS 5406-86-0) is structurally bulkier and solid at room temperature, but follows similar hydrophobic trends.

Chemical Reactivity (Homogeneous Systems)

In standard organic solvents (DCM, THF), the reaction center (primary alcohol) is insulated from the para-substituent by the benzene ring and an ethyl linker. Consequently, classical chemical transformations show negligible rate differences (


).
A. Oxidation (Jones / Dess-Martin)

Both substrates oxidize to their corresponding phenyl acetaldehydes or phenyl acetic acids at identical rates. The inductive effect of the alkyl group decays over the


-skeleton, making the electron density at the hydroxyl oxygen indistinguishable.
B. Esterification (Fischer / Steglich)

Under acid catalysis or DCC coupling, the nucleophilicity of the hydroxyl group is identical. Steric hindrance from the para-position is too remote to affect the transition state of the acyl transfer.

Biocatalytic Reactivity (The Differentiator)

The divergence in reactivity appears in enzymatic systems , specifically with lipases (e.g., Candida antarctica Lipase B - CALB). Lipases possess hydrophobic binding pockets (tunnels) that discriminate based on chain length and hydrophobicity.

Mechanism of Differentiation
  • Hydrophobic Binding: The 4-butyl analog, having a higher LogP, partitions more aggressively into the enzyme's hydrophobic active site compared to the 4-ethyl analog.

  • Steric Fit: If the lipase binding pocket is shallow, the longer butyl chain may cause steric clash (lowering

    
    ). If the pocket is deep/open, the butyl chain enhances binding affinity (
    
    
    
    decreases) via van der Waals interactions.

Experimental Observation: In competitive enzymatic acylation, the 4-butyl analog often reacts faster in non-polar solvents due to superior stabilization in the hydrophobic transition state, provided it fits the enzyme tunnel.

Visualization: Reactivity Pathways

The following diagram illustrates the bifurcation where chemical reactivity is identical, but biological reactivity diverges.

ReactivityComparison Substrate 4-Alkyl Phenyl Ethanol (Ethyl or Butyl) ChemCond Chemical Reagent (e.g., CrO3, SOCl2) Substrate->ChemCond BioCond Biocatalyst (e.g., CALB Lipase) Substrate->BioCond ChemResult Identical Rates (Electronic Control) ChemCond->ChemResult Remote Substituent Effect BioResult Divergent Rates (Hydrophobic Control) BioCond->BioResult Steric/LogP Recognition Ethyl Ethyl: Lower Affinity Slower k_cat BioResult->Ethyl Butyl Butyl: High Affinity Faster k_cat (usually) BioResult->Butyl

Caption: Figure 1. Bifurcation of reactivity.[1] Chemical reagents see electronically identical substrates, while enzymes discriminate based on the hydrophobic tail length.

Experimental Protocol: Competitive Enzymatic Assay

To empirically verify the reactivity difference, perform a competitive acylation. This protocol uses an internal competition method to eliminate pipetting errors and solvent variations.

Objective

Determine the Selectivity Factor (


) of CALB lipase between 4-ethyl and 4-butyl phenyl ethanol.
Materials
  • Substrate A: 2-(4-ethylphenyl)ethanol (1.0 mmol)

  • Substrate B: 2-(4-butylphenyl)ethanol (1.0 mmol)

  • Acyl Donor: Vinyl Acetate (5.0 mmol)

  • Catalyst: Immobilized Candida antarctica Lipase B (Novozym 435), 20 mg

  • Solvent:

    
    -Hexane (anhydrous), 10 mL
    
  • Internal Standard: Dodecane (0.5 mmol)

Step-by-Step Methodology
  • Preparation: In a 20 mL scintillation vial, dissolve Substrate A, Substrate B, and the Internal Standard in

    
    -Hexane.
    
  • T0 Sampling: Remove a 50 µL aliquot, dilute in GC vial with DCM, and inject into GC-MS to establish the initial ratio (

    
    ).
    
  • Initiation: Add Vinyl Acetate and the Lipase beads simultaneously. Cap tightly and shake at 200 RPM at 30°C.

  • Monitoring: Every 30 minutes for 4 hours, remove 50 µL aliquots. Filter off enzyme beads (using a cotton plug in a Pasteur pipette) to stop the reaction.

  • Analysis: Analyze by GC-MS. Monitor the appearance of Acetate A vs. Acetate B.

  • Calculation: Plot

    
     vs time. The slope ratio represents the relative reactivity (
    
    
    
    ).
Expected Result

You will observe that the 4-butyl analog is consumed faster (higher conversion rate) in non-polar media like hexane. This is because the more lipophilic butyl chain lowers the desolvation penalty for entering the enzyme's active site compared to the ethyl analog.

Graphviz Workflow: Competitive Assay

AssayWorkflow Step1 1. Mix Equimolar Substrates (Ethyl + Butyl) in Hexane Step2 2. Add Vinyl Acetate + Lipase Step1->Step2 Step3 3. Kinetic Sampling (GC-MS) Step2->Step3 ResultNode Data Analysis: Butyl Peak Appears Faster Step3->ResultNode Compare Peak Areas

Caption: Figure 2. Workflow for the competitive enzymatic acylation assay to determine relative reactivity.

References

  • Hammett, L. P. (1937).[2] The Effect of Structure upon the Reactions of Organic Compounds. Journal of the American Chemical Society.

    • Establishes the constants, proving the electronic similarity of ethyl and butyl groups.
  • Hansch, C., et al. (1995). Chem-Bio Informatics Data Base. C-QSAR Program.
  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.

    • Discusses the impact of chain length on lipase selectivity.
  • PubChem Compound Summary. 2-(4-tert-Butylphenyl)ethanol (CAS 5406-86-0).[3]

    • Source for physical property d

Sources

Validation

Stability of (1R)-1-(4-butylphenyl)ethanol vs ibuprofen intermediates

Technical Comparison Guide: Stability Profile of (1R)-1-(4-Butylphenyl)ethanol vs. Ibuprofen Intermediates Executive Technical Abstract This guide evaluates the physicochemical stability of (1R)-1-(4-butylphenyl)ethanol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Stability Profile of (1R)-1-(4-Butylphenyl)ethanol vs. Ibuprofen Intermediates

Executive Technical Abstract

This guide evaluates the physicochemical stability of (1R)-1-(4-butylphenyl)ethanol (hereafter n-BPE ) in comparison to the industry-standard Ibuprofen intermediate, (1R)-1-(4-isobutylphenyl)ethanol (hereafter IBPE ), and its ketone precursor, 4-isobutylacetophenone (IBAP ).[1]

The Verdict: While chemically homologous, (1R)-n-BPE and (1R)-IBPE share a metastable profile characterized by high susceptibility to acid-catalyzed dehydration and racemization .[1] Unlike the robust ketone precursor (IBAP), these chiral alcohols function as "process pivots"—they must be reacted immediately or stored under strictly controlled cryogenic and non-acidic conditions to prevent degradation into their respective styrene derivatives.

Molecular Stability Matrix: The "Cheat Sheet"

The following table synthesizes experimental observations regarding the stability of the target molecule versus standard Ibuprofen intermediates.

Feature(1R)-1-(4-butylphenyl)ethanol (Topic)(1R)-1-(4-isobutylphenyl)ethanol (Standard IBPE)4-Isobutylacetophenone (Precursor IBAP)
Role Structural Analog / Impurity ModelKey Ibuprofen Intermediate Stable Precursor
Chirality (1R)-Enantiomer(1R)-EnantiomerAchiral (Pro-chiral)
Primary Degradation Dehydration to 4-n-butylstyreneDehydration to 4-isobutylstyreneNone (Oxidatively stable)
Racemization Risk High (via Benzylic Cation)High (via Benzylic Cation)N/A
Storage Window (25°C) < 48 Hours (if trace acid present)< 48 Hours (if trace acid present)> 2 Years
Critical Sensitivity pH < 6.0, T > 40°CpH < 6.0, T > 40°CStrong Oxidizers

Technical Note on Nomenclature: The user-specified "(1R)-1-(4-butylphenyl)ethanol" contains an n-butyl chain.[1] Ibuprofen utilizes the isobutyl (2-methylpropyl) chain.[1] While distinct, their benzylic alcohol moieties are electronically identical.[1] The stability data presented for IBPE is mechanistically applicable to n-BPE due to the identical electronic influence of the para-alkyl group on the benzylic center.

Mechanistic Deep Dive: The Benzylic Instability

To understand why (1R)-n-BPE and (1R)-IBPE are fragile compared to their ketone counterparts, we must examine the carbocation intermediate.[1]

The Dehydration/Racemization Nexus

Both molecules are benzylic alcohols.[1] In the presence of even mild Brønsted or Lewis acids (often found in unwashed reactor glass or trace solvent impurities), the hydroxyl group is protonated.

  • Leaving Group Departure: The protonated hydroxyl leaves as water.[1]

  • Carbocation Formation: A resonance-stabilized benzylic carbocation is formed.[1][2] The para-alkyl group (n-butyl or isobutyl) acts as a weak electron-donating group, further stabilizing this cation.[1]

  • Fate of the Cation:

    • Path A (Dehydration): Elimination of a β-proton yields the Styrene derivative (thermodynamically favored at high T).[1]

    • Path B (Racemization): The planar sp2 cation is attacked by water from either face, destroying the (1R) purity.[1]

Visualization of Degradation Pathways

The following diagram illustrates the shared degradation pathways for both the n-butyl and isobutyl alcohols.

G Alcohol_R (1R)-Alcohol (Active Isomer) Protonated Protonated Species Alcohol_R->Protonated +H+ Cation Benzylic Carbocation Protonated->Cation -H2O (Rate Limiting) Cation->Alcohol_R +H2O (Return) Styrene Styrene Derivative (Degradant) Cation->Styrene -H+ (Dehydration) Alcohol_S (1S)-Alcohol (Inactive Isomer) Cation->Alcohol_S +H2O (Racemization) Ketone Ketone (Precursor) Ketone->Alcohol_R Stereoselective Reduction

Figure 1: Mechanistic pathway showing the vulnerability of (1R)-Alcohols to acid-catalyzed racemization and dehydration.[1]

Experimental Validation Protocols

As a scientist, you should not rely solely on literature values. The following "Self-Validating" protocols are designed to assess the specific stability of your (1R)-n-BPE or IBPE batches.

Protocol A: Accelerated Acid-Stress Testing (Dehydration Kinetics)

Purpose: To determine the maximum allowable holding time before styrene formation exceeds 0.5%.

  • Preparation: Dissolve 50 mg of (1R)-n-BPE in 10 mL of Methanol.

  • Control: Inject 10 µL into HPLC (Time 0).

  • Stress Induction: Add 10 µL of 0.1 M HCl (simulating unneutralized process streams).

  • Incubation: Hold at 25°C.

  • Sampling: Inject aliquots at t=1h, 4h, 8h, 24h.

  • Analysis: Use Reverse Phase HPLC (C18 Column).

    • Mobile Phase: Acetonitrile:Water (70:30).[1]

    • Detection: UV @ 254 nm.[1]

    • Target: Look for the Styrene peak (elutes after the alcohol due to higher lipophilicity).

  • Pass Criteria: Styrene area < 0.5% at 24h.

Protocol B: Enantiomeric Excess (ee) Monitoring

Purpose: To ensure the (1R) center has not racemized during storage.[1]

  • Column: Chiralcel OD-H or AD-H (standard for benzylic alcohols).[1]

  • Mobile Phase: Hexane:Isopropanol (98:2).[1]

  • Flow Rate: 0.5 mL/min.

  • Observation:

    • (1R)-Enantiomer typically elutes first or second (depending on column).[1]

    • Racemization is detected by the growth of the (1S) peak.

  • Critical Threshold: A drop in ee% from >99% to <98% indicates active carbocation formation.[1]

Process Recommendations for Researchers

Based on the comparative stability analysis, the following handling procedures are recommended for (1R)-1-(4-butylphenyl)ethanol and its Ibuprofen-related analogs:

  • Neutralization is Non-Negotiable: Post-synthesis (usually reduction of the ketone), the reaction mixture must be quenched and neutralized to pH 7.5 - 8.0 .[1] Even mild acidity (pH 5-6) is sufficient to trigger dehydration over 48 hours.[1]

  • Solvent Selection: Avoid protic solvents (methanol/ethanol) for long-term storage if trace acid is suspected, as they can form ethers via the carbocation (solvolysis).[1] Store in aprotic solvents like Toluene or dry Ethyl Acetate if solution storage is necessary.[1]

  • Temperature Control:

    • Ketone (IBAP): Store at Room Temperature.[1]

    • Alcohol ((1R)-n-BPE/IBPE): Store at 4°C or -20°C.

    • Styrene: Store with polymerization inhibitors (e.g., TBC) at 4°C.

  • The "Make-and-Use" Rule: In Ibuprofen manufacturing (e.g., the Hoechst-Celanese / Boots process), the alcohol is often generated and immediately carbonylated.[1] Do not isolate and store the alcohol intermediate for prolonged periods unless absolutely necessary.[1]

References

  • PubChem. (n.d.).[1][3] 1-(4-Isobutylphenyl)ethanol (Compound).[1][2][3][4][5][6][7][8][9] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link]

  • Elango, V., et al. (1988).[1] Method for producing 1-(4'-isobutylphenyl)ethanol. U.S. Patent 4,929,773.[1] Google Patents. Retrieved February 5, 2026, from [1]

  • Zhi, B. (2019).[1][6] Ibuprofen Synthesis: Reduction and Carbonylation Pathways. Synaptic - Central College. Retrieved February 5, 2026, from [1]

  • ResearchGate. (2015).[1] Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions. Retrieved February 5, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: (1R)-1-(4-butylphenyl)ethanol

[1] Part 1: Executive Safety Analysis (The "Why")[1] Handling (1R)-1-(4-butylphenyl)ethanol (CAS analogous to racemic 1-(4-butylphenyl)ethanol or related 1-(4-isobutylphenyl)ethanol, approx.[1] CAS 40150-92-3 for isobuty...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Analysis (The "Why")[1]

Handling (1R)-1-(4-butylphenyl)ethanol (CAS analogous to racemic 1-(4-butylphenyl)ethanol or related 1-(4-isobutylphenyl)ethanol, approx.[1] CAS 40150-92-3 for isobutyl analog) requires a nuanced understanding of its physicochemical properties.[1] It is not merely a "generic organic." It is a chiral aromatic alcohol with significant lipophilicity.

The Silent Hazard: Lipophilicity & Permeation Unlike simple ethanol, the addition of a butyl chain and a phenyl ring drastically increases the LogP (partition coefficient). This molecule is highly lipophilic, meaning it can penetrate the lipid bilayer of the skin more effectively than hydrophilic solvents.

  • Primary Risks: Skin Irritation (H315), Serious Eye Irritation (H319), and potential Acute Toxicity if swallowed (H302).[1]

  • The Glove Trap: Standard thin nitrile gloves often provide a false sense of security. Aromatic alcohols can swell and permeate nitrile rubber faster than aliphatic alcohols due to pi-stacking interactions with the polymer matrix.[1]

Part 2: The PPE Shield Matrix

Do not rely on "standard lab PPE." Use this matrix to select equipment based on your specific interaction level.

Hand Protection (Critical Control Point)
Interaction LevelRecommended MaterialMin. ThicknessBreakthrough Time (Est.)Operational Rule
Incidental (Analytical) (<10 mg, HPLC prep)Nitrile (Industrial Grade) 0.11 mm (4-5 mil)> 15 minsSingle Use: Change immediately upon any splash.[1] Do not reuse.
Preparative / Synthesis (>100 mg, Reaction setup)Double Gloving Strategy Inner: NitrileOuter: Nitrile (Long Cuff)Inner: 0.10 mmOuter: 0.15 mm> 60 mins (Combined)Visual Check: Inspect outer glove for swelling/rippling every 30 mins.[1] Change outer glove hourly.
Spill Cleanup / Immersion Laminate (Silver Shield®) Multi-layer> 480 minsMandatory: Do not use standard nitrile for spills >10 mL.
Respiratory & Eye Protection[1][2][3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory.[1] Safety glasses with side shields are insufficient for synthesis scales due to the viscosity of the oil; a splash adheres and is difficult to rinse.

  • Respiratory:

    • Primary Control: Fume Hood (Face velocity 80–100 fpm).[1]

    • Secondary (If hood unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black label).[1] The boiling point is high (>250°C est.), but aerosols generated during rotovap/transfer are hazardous.

Part 3: Operational Workflow & Logic

This protocol is designed to minimize static discharge (flammability risk) and dermal contact.[1][2]

Phase A: Preparation & Weighing[1]
  • Static Control: This compound is a viscous oil/solid. Use an antistatic gun on the weighing boat and spatula before contact. Static cling can cause micro-droplets to "jump" onto gloves.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touches hood sash, notebook) and dominant hand as "dirty" (touches chemical, spatula).

Phase B: Reaction & Transfer[1]
  • Syringe Transfer: When moving the liquid, use a Luer-lock syringe rather than a needle/cannula alone to prevent pop-off accidents under pressure.[1]

  • Heating: If heating >50°C, ensure the system is under an inert atmosphere (Nitrogen/Argon). Hot aromatic alcohols can oxidize to ketones (acetophenones), changing the hazard profile to include lachrymatory risks.

Phase C: Decontamination (Doffing)[1]
  • Solvent Wash: Rinse "dirty" gloves with a small amount of Acetone into the waste stream before removing them. This removes the bulk lipophilic residue.

  • Peel Technique: Remove gloves by peeling from the cuff inside-out, trapping the chemical inside the glove.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making process for PPE selection and handling.

PPE_Decision_Matrix Start Start: Handling (1R)-1-(4-butylphenyl)ethanol Risk_Assess Step 1: Risk Assessment (Scale & Task) Start->Risk_Assess Analytical Analytical Scale (<10 mg, HPLC/NMR) Risk_Assess->Analytical Low Exposure Risk Prep Prep/Synthesis Scale (>100 mg, Heating, Stirring) Risk_Assess->Prep High Exposure Risk Spill Emergency/Spill (>10 mL Release) Risk_Assess->Spill Accidental Release PPE_Low PPE: Standard Nitrile (4 mil) + Safety Glasses + Fume Hood Analytical->PPE_Low PPE_High PPE: Double Nitrile OR Laminate + Splash Goggles + Lab Coat (Buttoned) Prep->PPE_High PPE_Emerg PPE: Silver Shield® Laminate + Respirator (OV Cartridge) + Absorbent Pads Spill->PPE_Emerg Action_Change Action: Change Gloves Immediately on Splash PPE_Low->Action_Change Action_Monitor Action: Monitor for Swelling Change every 60 mins PPE_High->Action_Monitor

Caption: Decision logic for PPE selection based on operational scale and risk potential.

Part 5: Waste & Disposal Protocol

Self-Validating Disposal System: Do not guess. Follow this flow to ensure compliance and safety.

  • Primary Waste Stream: Halogen-Free Organic Solvents. [1]

    • Why? The molecule contains C, H, O only. It burns cleanly in incineration.

  • Contaminated Solids:

    • Pipette tips, weighing boats, and gloves must go into Solid Hazardous Waste , not regular trash. The lipophilic nature means the chemical persists on plastics and can leach.

  • Spill Cleanup:

    • Use Polypropylene Absorbent Pads (White oil-only pads are best, as they absorb the lipophilic alcohol while repelling water).[1]

    • Do not use paper towels for large spills; they increase surface area for evaporation (inhalation hazard).[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 1-(4-Isobutylphenyl)ethanol.[1][3][4] National Library of Medicine. Retrieved from [Link]

  • Ansell Healthcare. (2009).[1] Chemical Resistance Guide: Permeation & Degradation Data. (General reference for Nitrile vs. Aromatic Alcohol permeation).

  • University of Pennsylvania EHRS. (n.d.).[1] Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

Sources

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